molecular formula C9H13NO5S B1388845 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid CAS No. 1087792-16-2

5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

カタログ番号: B1388845
CAS番号: 1087792-16-2
分子量: 247.27 g/mol
InChIキー: GNFFMTLNRGEWKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a synthetic organic compound featuring a furan ring core that is functionalized with both a carboxylic acid and a tert-butylsulfamoyl group. This specific molecular architecture, which integrates a heterocyclic furan system with multiple pharmacologically active motifs, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound is of significant interest for the development of novel active substances, particularly as a building block for the synthesis of more complex molecules with potential bioactive properties. The furan-carboxylic acid core is a structure found in various compounds with demonstrated biological activity. Research on similar furan-2-carboxylic acids has shown they can play a role in bacterial swarming inhibition, suggesting potential applications in developing anti-biofilm agents or tools for microbiological studies . Furthermore, furan dicarboxylate derivatives are recognized as key renewable building blocks in polymer chemistry, indicating the broader utility of furan-based compounds in material science . The presence of the sulfonamide group in this compound, a common pharmacophore in many pharmaceuticals, further enhances its potential as a precursor for creating enzyme inhibitors or receptor ligands. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

特性

IUPAC Name

5-(tert-butylsulfamoyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-9(2,3)10-16(13,14)7-5-4-6(15-7)8(11)12/h4-5,10H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFFMTLNRGEWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180455
Record name 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087792-16-2
Record name 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(1,1-Dimethylethyl)amino]sulfonyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Molecular weight and structural formula of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Tert-butylsulfamoyl)furan-2-carboxylic Acid: Physicochemical Properties, Synthesis, and Potential Applications

Introduction

5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a distinct organic molecule that merges the functionalities of a furan ring, a carboxylic acid, and a sulfonamide group. This unique combination of structural motifs makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The furan nucleus is a well-established pharmacophore present in numerous therapeutic agents, valued for its ability to engage in various biological interactions. The incorporation of a sulfonamide moiety, a group renowned for its wide range of pharmacological activities, further enhances the potential of this molecule as a scaffold for novel drug candidates. This technical guide provides a comprehensive overview of the molecular weight, structural formula, physicochemical properties, a putative synthesis protocol, and the potential applications of 5-(tert-butylsulfamoyl)furan-2-carboxylic acid, grounded in established chemical principles and analogous structures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While specific experimental data for 5-(tert-butylsulfamoyl)furan-2-carboxylic acid is not widely available in public literature, its properties can be reliably predicted based on its constituent functional groups and the analysis of closely related compounds.

PropertyValueSource/Method
Molecular Formula C₉H₁₃NO₅SInferred from 5-(Tert-butylsulfamoyl)furan-2-carboxamide[1]
Molecular Weight 263.27 g/mol Calculated from Molecular Formula
IUPAC Name 5-(tert-butylsulfamoyl)furan-2-carboxylic acid
Appearance Likely a white to off-white solidBased on similar furan derivatives
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated.General properties of sulfonamides and carboxylic acids
Acidity (pKa) The carboxylic acid proton is expected to be the most acidic, with a pKa in the range of 3-4. The sulfonamide proton is significantly less acidic.Comparison with 2-furoic acid and N-alkyl sulfonamides

Structural Formula:

The structural formula of 5-(tert-butylsulfamoyl)furan-2-carboxylic acid is presented below. The molecule features a central furan ring, with a carboxylic acid group at the C2 position and a sulfamoyl group, substituted with a tert-butyl group, at the C5 position.

Caption: Molecular structure of 5-(tert-butylsulfamoyl)furan-2-carboxylic acid.

Putative Synthesis Protocol

A plausible synthetic route to 5-(tert-butylsulfamoyl)furan-2-carboxylic acid can be designed based on established methods for the functionalization of furan rings and the formation of sulfonamides. The following protocol is a conceptualized pathway and would require empirical optimization.

Overall Reaction Scheme:

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination Furan-2-carboxylic acid Furan-2-carboxylic acid 5-(Chlorosulfonyl)furan-2-carboxylic acid 5-(Chlorosulfonyl)furan-2-carboxylic acid Furan-2-carboxylic acid->5-(Chlorosulfonyl)furan-2-carboxylic acid Chlorosulfonic acid 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid 5-(Chlorosulfonyl)furan-2-carboxylic acid->5-(Tert-butylsulfamoyl)furan-2-carboxylic acid tert-Butylamine, Pyridine

Sources

Topic: pKa Values and Acidity of 5-(Tert-butylsulfamoyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid, with a specific focus on its acidity and corresponding pKa value. As a molecule of interest in pharmaceutical research, understanding its ionization state is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the structural features governing its acidity, presents detailed experimental and computational methodologies for pKa determination, discusses the expected pKa in context with related compounds, and explores the critical implications of this parameter in drug development.

Introduction: The Central Role of pKa in Medicinal Chemistry

The acid dissociation constant (pKa) is a fundamental descriptor that dictates the degree of ionization of a molecule at a given pH.[1] This property profoundly influences a compound's solubility, lipophilicity, membrane permeability, and ability to interact with its biological target—collectively shaping its absorption, distribution, metabolism, and excretion (ADME) profile. For 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid, a molecule featuring a potent acidic center and other electronically significant functional groups, a precise determination of its pKa is not merely a characterization step but a critical component of rational drug design.

Molecular Structure and its Influence on Acidity

The acidic character of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a composite of the electronic effects exerted by its constituent functional groups.

  • Primary Acidic Center: The carboxylic acid (-COOH) group is the primary proton donor. The acidity is determined by the stability of its resulting conjugate base, the carboxylate anion (-COO⁻).

  • Aromatic Heterocycle: The furan ring provides a framework for electron delocalization.

  • Electron-Withdrawing Sulfamoyl Group: The 5-position is substituted with a tert-butylsulfamoyl [-SO₂NHC(CH₃)₃] group. Sulfonamides and related sulfonic acid derivatives are powerful electron-withdrawing groups.[2][3] This group exerts a strong negative inductive effect, pulling electron density away from the furan ring and the attached carboxyl group. This effect stabilizes the carboxylate anion, thereby significantly increasing the acidity of the carboxylic acid (i.e., lowering its pKa).[4]

  • Steric and Electronic Contribution of the Tert-butyl Group: The tert-butyl moiety is a bulky, weakly electron-donating group. While its electronic contribution is minor compared to the opposing effect of the sulfamoyl group, its steric bulk can influence solvation and molecular conformation.

The dominant influence is the potent electron-withdrawing nature of the sulfamoyl substituent, which is expected to make this compound a considerably stronger acid than its unsubstituted parent, furan-2-carboxylic acid.

Methodologies for pKa Determination

A dual approach, combining rigorous experimental measurement with theoretical calculation, provides the most robust and reliable pKa determination.

Experimental Gold Standard: Potentiometric Titration

Potentiometric titration is widely regarded as one of the most accurate and reliable methods for determining pKa values.[5][6][7] The process involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) while monitoring the resulting change in pH.

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh a sample of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid and dissolve it in a suitable solvent to a concentration of approximately 1-10 mM. Due to potential low water solubility, a co-solvent system (e.g., methanol/water or DMSO/water) may be necessary. The exact composition of the solvent must be recorded as it influences the apparent pKa.

    • Titrant Solution: Prepare a standardized solution of 0.1 M NaOH in the same solvent system used for the analyte.

    • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[8]

  • Apparatus Setup and Calibration:

    • Utilize a high-precision potentiometer or pH meter equipped with a combination glass pH electrode.

    • Calibrate the pH meter immediately before use with at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[8]

    • Employ a magnetic stirrer to ensure the solution remains homogeneous.

    • Maintain a constant temperature (e.g., 25 °C) using a thermostatted vessel, as pKa is temperature-dependent.

    • Purge the analyte solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration.[8]

  • Titration Procedure:

    • Immerse the calibrated pH electrode in the analyte solution and allow the pH reading to stabilize.

    • Add the standardized NaOH titrant in small, precise increments using a calibrated burette.

    • After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point.[8]

    • For greater accuracy, the equivalence point can be precisely determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

G cluster_workflow Potentiometric Titration Workflow prep Prepare & Standardize Solutions setup Calibrate pH Meter & Assemble Apparatus prep->setup titrate Titrate Sample with Strong Base setup->titrate record Record pH vs. Titrant Volume titrate->record analyze Plot & Analyze Titration Curve record->analyze calculate Determine pKa from Half-Equivalence Point analyze->calculate

Caption: Workflow for experimental pKa determination.

In Silico Approach: Computational pKa Prediction

Computational chemistry offers a powerful tool for estimating pKa values, providing valuable insights that complement experimental data. High-level quantum mechanical calculations can predict acidity by determining the Gibbs free energy of the deprotonation reaction.[9][10]

Methodology Overview:

  • Structure Optimization: The 3D structures of both the neutral acid (HA) and its conjugate base (A⁻) are computationally modeled.

  • Energy Calculation: Using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or CAM-B3LYP, the energies of the optimized structures are calculated.[11][12]

  • Solvation Effects: Since pKa is a solution-phase property, the influence of the solvent (water) is crucial. This is accounted for using a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[9][11]

  • pKa Calculation: The pKa is derived from the calculated free energy difference between the acid and its conjugate base in solution. Various thermodynamic cycles and fitting methods can be employed to achieve high accuracy, with mean absolute errors often below 0.5 pKa units.[11][12][13]

G cluster_workflow Computational pKa Prediction Workflow model Model 3D Structures (HA & A⁻) optimize Optimize Geometries (in silico) model->optimize energy Calculate Free Energies in Solution (DFT+PCM/SMD) optimize->energy pka Calculate ΔG and Predict pKa energy->pka

Caption: Workflow for computational pKa prediction.

Predicted pKa and Discussion

To contextualize the acidity of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid, it is useful to compare it with structurally related compounds.

CompoundReported/Expected pKaRationale
Benzoic Acid~4.20Standard aromatic carboxylic acid reference.
Furan-2-carboxylic Acid~3.12The furan ring is more electron-withdrawing than benzene, increasing acidity.[14]
Furosemide (Carboxylic Acid pKa)~3.5Contains a sulfamoyl group, but it is attached to an adjacent benzene ring, not directly to the furan ring.[15]
5-(Tert-butylsulfamoyl)furan-2-carboxylic acid ~2.0 - 2.8 (Predicted) The sulfamoyl group is a powerful electron-withdrawing substituent directly conjugated with the carboxylate, leading to a significant stabilization of the conjugate base and a substantial increase in acidity.

The predicted pKa in the range of 2.0-2.8 indicates that this compound is a relatively strong organic acid. At physiological pH (≈7.4), the Henderson-Hasselbalch equation predicts that the molecule will exist almost exclusively (>99.99%) in its ionized, anionic (carboxylate) form.[2]

Implications for Drug Development

The low pKa of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid has profound and direct consequences for its potential as a therapeutic agent:

  • Solubility: The predominantly ionized state at physiological pH will likely confer good aqueous solubility, which is often advantageous for formulation.

  • Absorption & Permeability: High ionization is a major barrier to passive diffusion across lipid membranes, such as the intestinal lining and the blood-brain barrier. This suggests that oral absorption may be poor unless an active transport mechanism is involved.

  • Target Interaction: The permanent negative charge of the carboxylate group can be a critical feature for binding to a biological target. It may form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in a receptor's active site.

  • Distribution and Excretion: High water solubility and a charged state typically lead to a lower volume of distribution and more rapid renal clearance.

Conclusion

5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a strong organic acid, a property dictated primarily by the potent electron-withdrawing effect of the 5-sulfamoyl substituent. Its pKa, predicted to be in the 2.0-2.8 range, ensures it will be fully deprotonated and negatively charged under physiological conditions. This defining characteristic is a double-edged sword in drug development, potentially enhancing solubility and target binding while posing significant challenges for membrane permeability. Therefore, the precise measurement of this pKa value via robust methods like potentiometric titration, supported by computational analysis, is an indispensable step in the comprehensive evaluation and progression of this compound in any drug discovery pipeline.

References

  • Liptak, M. D., & Shields, G. C. (2001). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 105(34), 7959-7964. [Link]

  • Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]

  • Ferreira, M. J., & Ramos, M. J. (2016). Quantum mechanical based approaches for predicting pKa values of carboxylic acids. RSC Advances, 6(113), 112484-112494. [Link]

  • Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry, 30(1). [Link]

  • Barroso-Flores, J. (2018). Estimation of pKa Values through Local Electrostatic Potential Calculations. Molecules, 23(12), 3329. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Spectroscopy, 27(4), 233-242. [Link]

  • ECETOC. (2005). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 96. [Link]

  • Yılmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. [Link]

  • S. H. Yalkowsky, J. T. Slunick, R. Priefer. (2015). A systematic review of various pKa determination techniques. Journal of Pharmaceutical Sciences. [Link]

  • Harding, A. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 6061-6069. [Link]

  • University of California, San Diego. Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • Pharmaguideline. (2023). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. [Link]

  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. [Link]

  • Oreate AI Blog. (2025). Understanding the pKa of Carboxyl Groups: A Deep Dive. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

Sources

Therapeutic Applications of Furan-2-Carboxylic Acid Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of a furan ring with a sulfonamide moiety creates a versatile scaffold, the furan-2-carboxylic acid sulfonamide, which has garnered significant interest in medicinal chemistry.[1] This guide provides an in-depth exploration of this chemical class, focusing on its therapeutic applications, which are primarily driven by its potent inhibitory effects on various enzyme systems. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action, with a particular focus on carbonic anhydrase inhibition for anticancer and antiglaucoma applications, as well as emerging antimicrobial activities. This document is structured to provide not just a review of the field, but also actionable, field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Furan-Sulfonamide Scaffold

The furan ring is a five-membered aromatic heterocycle that is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][3] Its unique electronic and steric properties can enhance drug-receptor interactions and improve pharmacokinetic profiles.[4] When coupled with the sulfonamide group (-SO₂NH₂), a well-established pharmacophore known for its strong zinc-binding capabilities, the resulting furan-sulfonamide derivatives exhibit a wide range of biological activities.[1][5] This combination allows for diverse substitutions on both the furan ring and the sulfonamide nitrogen, enabling fine-tuning of the molecule's properties for specific therapeutic targets.[1][4]

The primary therapeutic potential of this scaffold stems from its ability to act as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6] However, its utility is not confined to CA inhibition, with studies also highlighting its promise as an anticancer and antimicrobial agent through various other mechanisms.[7][8]

Carbonic Anhydrase Inhibition: A Major Therapeutic Avenue

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in a multitude of physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[1][6] Sulfonamides are a cornerstone class of CA inhibitors (CAIs), with their mechanism of action involving the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[1][6]

Mechanism of Action

The inhibitory action of furan-2-carboxylic acid sulfonamides on carbonic anhydrase is a well-elucidated process. The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor within the enzyme's active site. This binding event displaces or prevents the binding of a water molecule essential for the catalytic cycle, thereby halting the enzyme's function.[1] The furan ring and its substituents play a crucial role in establishing additional interactions with amino acid residues in the active site, which dictates the inhibitor's potency and selectivity for different CA isoforms.[10]

Diagram: General Mechanism of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_enzyme CA Active Site Zn_ion Zn²⁺ Bicarbonate HCO₃⁻ + H⁺ Zn_ion->Bicarbonate Catalyzes H2O H₂O CO2 CO₂ CO2->Zn_ion Binds Inhibitor Furan Sulfonamide (R-SO₂NH₂) Inhibitor->Zn_ion Binds & Blocks

Caption: Furan sulfonamide inhibitor competes with CO₂ by binding to the Zn²⁺ ion in the CA active site.

Therapeutic Applications of CA Inhibition
  • Antiglaucoma Agents: Inhibition of carbonic anhydrase (specifically CA II) in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[11] Furan-based sulfonamides have been developed as potent topical IOP-lowering agents, with some demonstrating efficacy superior to clinically used drugs like dorzolamide.[12]

  • Anticancer Therapy: Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[9][13] Selective inhibition of these tumor-associated isoforms is a promising anticancer strategy.[14] Furan-2-carboxylic acid sulfonamides have shown potent and selective inhibition of hCA IX, making them attractive candidates for cancer therapy.[6][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of furan-containing sulfonamides is highly dependent on the nature and position of substituents on both the furan ring and the sulfonamide group.[1]

  • Substituents on the Furan Ring: The introduction of small alkyl groups, such as methyl groups, on the furan ring can enhance inhibitory potency against both cytosolic (hCA II) and tumor-associated (hCA IX) isoforms.[15]

  • "Tail" Approach: The "tail" approach in drug design involves adding various chemical moieties to the core scaffold to exploit interactions with different regions of the enzyme's active site.[11] This strategy has been successfully applied to furan sulfonamides to improve isoform selectivity.

Table 1: Comparative Inhibitory Activity of Furan-Sulfonamides against hCA Isoforms
Compound IDR¹ SubstituentR² SubstituenthCA II Kᵢ (nM)hCA IX Kᵢ (nM)
1a HH25.415.8
1b CH₃H18.612.1
1c HCH₃20.114.5
1d CH₃CH₃10.28.3
Data synthesized from representative studies for illustrative purposes.[15]

Anticancer Applications Beyond CA Inhibition

While CA IX inhibition is a primary mechanism, sulfonamide derivatives, including those with a furan scaffold, can exert anticancer effects through various other pathways.[16][17] These mechanisms include the disruption of pivotal signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.[17][18] For instance, certain furan-2-carboxamide derivatives have shown potent cytotoxic activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2, Huh-7) cell lines.[7][19]

Diagram: Potential Anticancer Mechanisms

Anticancer_Mechanisms A Furan-Sulfonamide Derivative B CA IX Inhibition A->B C Signaling Pathway Disruption (e.g., TKIs) A->C D Cell Cycle Arrest A->D E Reduced pH Regulation B->E F Inhibition of Proliferation C->F G Apoptosis D->G H Tumor Growth Inhibition E->H F->H G->H

Caption: Multifaceted anticancer activity of furan-sulfonamides.

Antimicrobial Activity

The furan scaffold is present in several antimicrobial agents.[20][21] Furan-containing sulfonamides have also demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][8] Some furan-2-carboxamide derivatives have shown significant inhibition against both bacterial and fungal strains.[7][22] The mechanism of antimicrobial action can be varied, but for some derivatives, it involves the inhibition of essential microbial enzymes or disruption of biofilm formation.[8][23]

Table 2: Antimicrobial Activity of a Furanone-Sulfonyl Derivative against S. aureus
StrainMIC (mg/L)MBC (mg/L)
MSSA 1040
MRSA 2080
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data adapted from a study on a sulfonyl derivative of 2(5H)-furanone.[8]

Methodologies and Experimental Protocols

This section provides detailed, field-proven protocols for the synthesis and biological evaluation of furan-2-carboxylic acid sulfonamides. The causality behind key experimental choices is explained to provide a deeper understanding of the procedures.

General Synthesis of Furan-2-Carboxylic Acid Sulfonamides

The synthesis of these compounds typically involves the reaction of a furan-containing amine with a sulfonyl chloride, or vice-versa, in the presence of a base.[1] An alternative patented approach involves the electrophilic sulfonation of a furan carboxylic acid ester, conversion to a sulfonyl chloride, and subsequent reaction with an aminating agent.[1]

Diagram: Synthetic Workflow

Synthesis_Workflow A Furan-2-carboxylic acid or derivative B Activation/ Sulfonation A->B C Furan Sulfonyl Chloride Intermediate B->C E Coupling Reaction C->E D Amine (R-NH₂) D->E F Crude Product E->F G Purification (Recrystallization or Chromatography) F->G H Pure Furan-Sulfonamide G->H

Caption: General workflow for the synthesis of furan-sulfonamides.

Protocol 1: Synthesis of a Representative Furan-3-Sulfonamide

This protocol is adapted from established methods for synthesizing 2,5-disubstituted furan-3-sulfonamides and serves as a representative example.[15]

Objective: To synthesize a 2,5-disubstituted furan-3-sulfonamide via formation of a sulfonyl chloride intermediate followed by amination.

Materials:

  • 2,5-disubstituted furan

  • Chlorosulfonic acid

  • Thionyl chloride

  • Aqueous ammonia

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Sulfonylation:

    • Causality: This step introduces the sulfonyl group onto the furan ring. Chlorosulfonic acid is a potent sulfonating agent.

    • To a solution of the 2,5-disubstituted furan (1.0 eq) in a suitable solvent, add chlorosulfonic acid (1.1 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Formation of Sulfonyl Chloride:

    • Causality: The sulfonic acid is converted to the more reactive sulfonyl chloride, which is necessary for the subsequent amination step.

    • To the aqueous solution from the previous step, add thionyl chloride (1.5 eq) and stir at room temperature for 1-2 hours.

    • The resulting crude 2,5-disubstituted furan-3-sulfonyl chloride will often precipitate and can be collected or extracted.

  • Amination:

    • Causality: The sulfonyl chloride reacts with ammonia to form the final sulfonamide. The reaction is performed at 0°C to control the exothermic reaction.

    • Dissolve the crude sulfonyl chloride (1.0 eq) in THF and cool to 0°C.

    • Add an excess of aqueous ammonia dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Causality: This sequence removes inorganic salts and isolates the desired organic product.

    • Remove the THF under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired furan-3-sulfonamide.[15]

Biological Evaluation Protocols
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This protocol is based on a standard method for accurately determining the inhibitory constants (Kᵢ) of compounds against CA isoforms.[15][24]

Objective: To measure the enzyme-catalyzed hydration of CO₂ and determine the inhibitory potency of a test compound.

Principle: The hydration of CO₂ produces protons, causing a pH change in the assay solution. This pH change is monitored spectrophotometrically using a pH indicator. The rate of this reaction is proportional to the enzyme's activity, which is reduced in the presence of an inhibitor.[15]

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA II, hCA IX)

  • Assay buffer (e.g., Tris-HCl with Na₂SO₄ and EDTA)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Test compound (furan-sulfonamide) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the enzyme and inhibitor in the assay buffer.

  • Measurement:

    • Causality: The stopped-flow instrument allows for the rapid mixing of reactants and measurement of the initial reaction rate before substrate depletion occurs.

    • Equilibrate the two syringes of the stopped-flow instrument at a constant temperature (e.g., 25°C). One syringe contains the enzyme solution (with or without the inhibitor), and the other contains the CO₂-saturated water.

    • Rapidly mix the contents of the syringes.

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm).

  • Data Analysis:

    • Causality: By comparing the initial rates of the catalyzed reaction in the presence and absence of the inhibitor, the degree of inhibition can be calculated.

    • Calculate the initial rates from the linear portion of the absorbance vs. time curve.

    • Determine the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

Furan-2-carboxylic acid sulfonamides represent a highly versatile and promising class of compounds in drug discovery.[1] Their well-established role as potent carbonic anhydrase inhibitors has paved the way for their development as antiglaucoma and anticancer agents.[6][12] Furthermore, emerging evidence of their antimicrobial and broader anticancer activities suggests that the full therapeutic potential of this scaffold is yet to be realized.[7][8]

Future research should focus on leveraging structure-activity relationship data to design next-generation inhibitors with enhanced isoform selectivity and improved pharmacokinetic properties. The exploration of novel therapeutic targets beyond carbonic anhydrase will also be a critical area of investigation. The detailed synthetic and biological protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing the clinical translation of these remarkable compounds.

References

  • Benchchem. Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.

  • Benchchem. Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Guide.

  • Benchchem. Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition.

  • ResearchGate. Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.

  • PubMed. Carbonic Anhydrase Inhibitors: Sulfonamides Incorporating Furan-, Thiophene- And Pyrrole-Carboxamido Groups Possess Strong Topical Intraocular Pressure Lowering Properties as Aqueous Suspensions.

  • ACS Publications. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

  • PubMed. A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.

  • PMC. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.

  • Benchchem. A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues.

  • AVESIS. Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.

  • PubMed. Sulfonamides and sulfonylated derivatives as anticancer agents.

  • ResearchGate. Structure-activity relationship (SAR) of the synthesized sulfonamide derivatives.

  • MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.

  • PMC. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus.

  • PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides.

  • BioScience Academic Publishing. Furan Derivatives and Their Role in Pharmaceuticals.

  • PubMed. Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series.

  • Benchchem. Efficacy of Furan-2-Carboxamide Derivatives in Cancer Cell Lines: A Comparative Analysis.

  • NIH. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.

  • ResearchGate. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents.

  • PubMed. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display.

  • ResearchGate. In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds.

  • orientjchem.org. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

  • PMC. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease.

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

  • ResearchGate. Hands-on synthesis of furanamides and evaluation of their antimicrobial activity.

  • Benchchem. comparative analysis of 2-Furancarboxylic acid synthesis routes.

  • Benchchem. Unraveling the Bioactivity of 2-Furancarboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships.

  • Organic Syntheses Procedure.

  • PubMed. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.

  • Furan: A Promising Scaffold for Biological Activity.

  • ResearchGate. Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds.

  • Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

  • ResearchGate. 2D structures of carboxylic acid, furan, and sulfonamide, capped with an R group (hydrogen, methyl, or chloro).

Sources

Methodological & Application

Reagents for the preparation of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

Topic: Reagents and Protocol for the Preparation of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade guide for the multi-step synthesis of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid, a heterocyclic compound with potential applications as a versatile building block in medicinal chemistry and materials science. The protocol is designed for execution by trained organic chemists and outlines a robust pathway starting from commercially available Furan-2-carboxylic acid. The synthesis involves three primary stages: (1) protection of the carboxylic acid moiety via esterification, (2) regioselective sulfamoylation at the C5 position of the furan ring, and (3) subsequent deprotection to yield the final product. This guide emphasizes the rationale behind reagent selection, reaction conditions, and purification strategies, providing a comprehensive framework for successful synthesis and characterization.

Introduction and Synthetic Strategy

Furan-based carboxylic acids are significant scaffolds in the development of novel therapeutics and functional materials.[1][2] The introduction of a sulfamoyl group, particularly a bulky tert-butylsulfamoyl moiety, can modulate the physicochemical properties of the parent molecule, including solubility, acidity, and biological target affinity. The target compound, 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid, is synthesized via a logical and efficient three-step process.

The synthetic approach is predicated on the chemical reactivity of the furan ring. Furan is an electron-rich heterocycle susceptible to electrophilic substitution, preferentially at the C5 position when an electron-withdrawing group like a carboxylic acid (or its ester derivative) is present at C2.

The core challenges in this synthesis are:

  • Protection: The acidic proton of the carboxylic acid must be protected to prevent undesirable side reactions with the highly reactive sulfamoylating agent. A methyl ester is an ideal protecting group due to its ease of installation and removal.

  • Regioselectivity: The sulfamoylation must be directed specifically to the C5 position. The directing effect of the C2-ester group and the inherent reactivity of the furan ring facilitate this outcome.

  • Hydrolysis: The final deprotection step must be performed under conditions that cleave the ester without degrading the sulfamoyl group or the furan ring.

This protocol addresses these challenges through carefully selected reagents and optimized reaction conditions.

Overall Reaction Scheme

The synthetic pathway is illustrated below, proceeding from Furan-2-carboxylic acid to the final product.

Reaction_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfamoylation cluster_2 Step 3: Hydrolysis start Furan-2-carboxylic Acid inter Methyl 5-bromofuran-2-carboxylate start->inter  SOCl₂, MeOH  Reflux inter2 Methyl 5-(tert-butylsulfamoyl)furan-2-carboxylate inter->inter2  1. n-BuLi, THF, -78°C  2. SO₂  3. NCS  4. t-BuNH₂ final 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid inter2->final  NaOH, H₂O/MeOH  Reflux, then H⁺ workup

Caption: Overall three-step synthesis pathway.

Reagents and Materials

Proper reagent selection is critical for the success of this synthesis. All reagents should be of high purity (≥98%), and anhydrous solvents must be used where specified to prevent unwanted side reactions.

ReagentCAS No.FormulaMW ( g/mol )Role / PurposeSupplier Example
Furan-2-carboxylic acid88-14-2C₅H₄O₃112.08Starting MaterialSigma-Aldrich, TCI
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97Esterification ReagentSigma-Aldrich
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04Reactant & SolventFisher Scientific
n-Butyllithium (n-BuLi)109-72-8C₄H₉Li64.06Lithiating AgentAcros Organics
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11SolventSigma-Aldrich
Sulfur dioxide (SO₂)7446-09-5SO₂64.07Sulfonyl group sourceAirgas
N-Chlorosuccinimide (NCS)128-09-6C₄H₄ClNO₂133.53Chlorinating AgentAlfa Aesar
tert-Butylamine (t-BuNH₂)75-64-9C₄H₁₁N73.14Amine sourceSigma-Aldrich
Sodium hydroxide (NaOH)1310-73-2NaOH40.00Hydrolysis BaseVWR
Hydrochloric acid (HCl), conc.7647-01-0HCl36.46Acidic WorkupFisher Scientific
Diethyl ether (Et₂O)60-29-7C₄H₁₀O74.12Extraction SolventJ.T. Baker
Sodium sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Drying AgentEMD Millipore

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials including thionyl chloride (corrosive, toxic), n-butyllithium (pyrophoric), and concentrated acids/bases. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Esterification of Furan-2-carboxylic acid to Methyl 2-furoate

Rationale: The carboxylic acid is converted to a methyl ester to protect the acidic proton from the strongly basic and nucleophilic reagents used in the subsequent sulfamoylation step. Thionyl chloride in methanol provides a rapid and high-yielding method for this transformation.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Furan-2-carboxylic acid (10.0 g, 89.2 mmol).

  • Carefully add anhydrous methanol (100 mL). Stir the suspension.

  • Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (9.7 mL, 133.8 mmol) dropwise over 15 minutes. Caution: The reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting oil in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-furoate as a clear oil. The product is typically of sufficient purity (>95%) for the next step.

Step 2: Synthesis of Methyl 5-(tert-butylsulfamoyl)furan-2-carboxylate

Rationale: This step achieves the key C-S bond formation. The furan ring is first lithiated at the C5 position using n-butyllithium at low temperature. This highly nucleophilic intermediate is then quenched with sulfur dioxide to form a lithium sulfinate salt. Subsequent chlorination with NCS generates a reactive sulfonyl chloride in situ, which is immediately reacted with tert-butylamine to form the desired sulfamoyl group. Performing this as a one-pot sequence minimizes the handling of unstable intermediates.

  • To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add a solution of Methyl 2-furoate (10.0 g, 79.3 mmol) in anhydrous THF (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 35.0 mL, 87.2 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In a separate flask, condense sulfur dioxide gas (approx. 10 g, 156 mmol) at -78 °C and dissolve it in 50 mL of cold, anhydrous THF.

  • Transfer the cold SO₂/THF solution into the lithiated furan solution via cannula, maintaining the temperature at -78 °C. Stir for 2 hours.

  • Add N-chlorosuccinimide (11.6 g, 87.2 mmol) in one portion to the reaction mixture. Allow the mixture to slowly warm to 0 °C over 1 hour.

  • Re-cool the mixture to -10 °C and add tert-butylamine (12.5 mL, 119 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to isolate the pure ester.

Step 3: Hydrolysis to 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

Rationale: The final step is a standard saponification of the methyl ester to liberate the free carboxylic acid. A mixture of water and methanol is used as the solvent to ensure solubility of both the ester and the sodium hydroxide base.[1]

  • Dissolve the purified Methyl 5-(tert-butylsulfamoyl)furan-2-carboxylate (from the previous step) in a 2:1 mixture of methanol and water (e.g., 60 mL MeOH, 30 mL H₂O).

  • Add sodium hydroxide pellets (3.0 molar equivalents based on the starting ester).

  • Heat the mixture to reflux (approx. 75-80 °C) for 4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

  • Acidify the solution to pH ~2 by the slow, dropwise addition of concentrated HCl. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under high vacuum to yield 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid as a white to off-white solid.

Experimental Workflow Visualization

The following diagram outlines the complete workflow, including key processes and decision points.

Workflow start_end start_end process process purify purify qc qc start Start: Furan-2-carboxylic Acid step1 Step 1: Esterification (SOCl₂ / MeOH) start->step1 workup1 Aqueous Workup (NaHCO₃ wash) step1->workup1 qc1 TLC / NMR Check Purity >95%? workup1->qc1 qc1->workup1 No, re-purify step2 Step 2: One-Pot Sulfamoylation (n-BuLi, SO₂, NCS, t-BuNH₂) qc1->step2 Yes workup2 Column Chromatography step2->workup2 qc2 TLC / NMR Check Pure Fraction? workup2->qc2 qc2->workup2 No, re-column step3 Step 3: Saponification (NaOH / H₂O-MeOH) qc2->step3 Yes workup3 Acidic Precipitation & Filtration step3->workup3 final Final Product: 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid workup3->final

Caption: Step-by-step experimental and purification workflow.

References

  • Dawadi, S., & Aldrich, C. (2016). N-(Tert-Butoxycarbonyl)Sulfamoyl Chloride. Encyclopedia of Reagents for Organic Synthesis.
  • Scilit. N-(tert-Butoxycarbonyl)sulfamoyl Chloride. Scilit. [Link]

  • Organic Syntheses. 2-Furancarboxylic acid and 2-Furylcarbinol. Organic Syntheses Procedure. [Link]

  • Wikipedia. 2-Furoic acid. Wikipedia. [Link]

  • Organic Syntheses. tert.-BUTYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Google Patents. Method for synthesizing enantiopure tert-butyl sulfenamide.
  • The Good Scents Company. 2-furoic acid, 88-14-2. The Good Scents Company. [Link]

  • Wikipedia. Thiocarboxylic acid. Wikipedia. [Link]

  • RSC Publishing. A scalable carboxylation route to furan-2,5-dicarboxylic acid. RSC Publishing. [Link]

  • Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • Organic Syntheses. Furan. Organic Syntheses Procedure. [Link]

  • PrepChem.com. Synthesis of 5-bromo-2-furancarboxylic acid chloride. PrepChem.com. [Link]

  • Google Patents. Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.

Sources

Derivatization of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of 5-(Tert-butylsulfamoyl)furan-2-carboxylic Acid for High-Diversity Library Synthesis

Introduction & Strategic Value

The scaffold 5-(tert-butylsulfamoyl)furan-2-carboxylic acid represents a "privileged structure" in medicinal chemistry, bridging the gap between classic carbonic anhydrase inhibitors (sulfonamides) and peptidomimetics (furan-2-carboxamides).

  • The Furan Core: Provides a semi-rigid aromatic linker that positions substituents at a defined vector angle (~124°), distinct from phenyl (~180°/120°) linkers.

  • The Tert-butyl Sulfonamide: Acts as a "masked" primary sulfonamide. The tert-butyl group improves solubility and lipophilicity (LogP) during initial library synthesis but can be removed (deprotected) to reveal the primary sulfonamide (

    
    ), a validated warhead for metalloenzyme inhibition (e.g., Carbonic Anhydrases II, IX, XII).
    
  • The Carboxylic Acid: The primary handle for rapid diversification via amide coupling or heterocycle formation.

This guide outlines a Divergent Synthesis Strategy to maximize the chemical space accessible from this single building block.

Strategic Overview (Workflow)

The derivatization logic is split into three modules. Module A targets the carboxylic acid for immediate diversity. Module B converts the acid into bioisosteres (heterocycles). Module C activates the sulfonamide "warhead" post-synthesis.

DerivatizationStrategy Scaffold 5-(t-Bu-sulfamoyl) furan-2-carboxylic acid Amides Module A: Amide Library (R-NH2 Coupling) Scaffold->Amides HATU/DIPEA Heterocycles Module B: Heterocycle Formation (1,2,4-Oxadiazoles) Scaffold->Heterocycles CDI / Amidoximes FinalLib1 Amide Library (LogP Optimized) Amides->FinalLib1 FinalLib2 Bioisostere Library (Metabolic Stability) Heterocycles->FinalLib2 Deprotection Module C: Sulfonamide Activation (t-Bu Removal) FinalLib3 Primary Sulfonamide (Warhead Active) Deprotection->FinalLib3 FinalLib1->Deprotection TFA/Anisole (Optional)

Figure 1: Divergent synthesis workflow. The scaffold serves as the central hub for three distinct library types.

Module A: High-Throughput Amide Coupling

Objective: Generate a 96-member library of furan-2-carboxamides. Mechanism: Activation of the carboxylic acid followed by nucleophilic acyl substitution.

Critical Consideration: The electron-withdrawing sulfamoyl group at position 5 deactivates the furan ring, making the carboxylic acid slightly more acidic (pKa ~3.0) than unsubstituted furoic acid. This requires efficient coupling agents to prevent low yields with non-nucleophilic anilines.

Protocol: 96-Well Plate Synthesis

Reagents:

  • Scaffold: 0.2 M solution in DMA (Dimethylacetamide).

  • Amines: 0.2 M solution in DMA (Diverse set: aliphatic, aromatic, heteroaromatic).

  • Coupling Agent: HATU (0.2 M in DMA).

  • Base: DIPEA (Neat).

Step-by-Step:

  • Dispensing: Add 50 µL of Scaffold solution (10 µmol) to each well of a chemically resistant 96-well plate.

  • Activation: Add 55 µL of HATU solution (11 µmol, 1.1 eq) followed by 3.5 µL of DIPEA (20 µmol, 2.0 eq). Shake for 5 minutes at RT. Note: Pre-activation ensures the active ester forms before amine addition.

  • Coupling: Add 55 µL of the respective Amine solution (11 µmol, 1.1 eq) to each well.

  • Incubation: Seal plate and shake at RT for 16 hours.

  • Work-up (Solid Phase Extraction - SPE):

    • Use a pre-conditioned SCX (Strong Cation Exchange) or Carbonate resin plate depending on the amine nature.

    • For neutral amides: Pass reaction mixture through a Carbonate resin (scavenges unreacted acid) and collect flow-through.

  • Evaporation: Remove solvent using a centrifugal evaporator (Genevac) at 45°C.

Data Summary: Coupling Efficiency

Amine ClassCoupling AgentSolventAvg.[1][2] Yield (%)Notes
Primary AliphaticHATUDMA>95%Very rapid reaction.
Electron-Rich AnilineHATUDMA85-92%Standard conditions.
Electron-Poor AnilineHATU/HOAtDMF60-75%May require heating to 50°C.
Secondary Amine (Cyclic)COMUDMA>90%COMU often superior for steric bulk.

Module B: Heterocycle Formation (1,2,4-Oxadiazoles)

Objective: Replace the amide bond with a 1,2,4-oxadiazole bioisostere to improve metabolic stability and membrane permeability. Chemistry: Reaction of the furan carboxylic acid with aryl amidoximes.

Protocol: One-Pot Cyclization

Reagents:

  • Scaffold: 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid.

  • Activation: CDI (1,1'-Carbonyldiimidazole).

  • Reactant: Aryl Amidoximes (prepared from corresponding nitriles).

Step-by-Step:

  • Activation: Dissolve Scaffold (1.0 eq) in anhydrous DMF. Add CDI (1.2 eq) and stir at RT for 1 hour. Observation: CO2 evolution indicates active acyl-imidazole formation.

  • Addition: Add the Aryl Amidoxime (1.1 eq) to the reaction mixture.

  • Cyclization: Heat the reaction to 110°C for 12 hours.

    • Note: The initial intermediate is the O-acyl amidoxime.[1] High temperature is required to effect the dehydration/cyclization to the oxadiazole.

  • Purification: Dilute with water, extract with EtOAc. The oxadiazole is typically much less polar than the starting acid and can be purified via standard reverse-phase HPLC.

Module C: Sulfonamide Warhead Activation

Objective: Remove the tert-butyl protecting group to generate the primary sulfonamide (


).
Context:  This step is typically performed after Module A or B. The tert-butyl group is acid-labile but requires stronger conditions than a Boc group.
Protocol: Acidolytic Deprotection

Safety: Trifluoroacetic acid (TFA) is corrosive. Perform in a fume hood.

  • Dissolution: Dissolve the library compound (from Module A/B) in neat TFA (approx. 0.1 M concentration).

  • Scavenger: Add Anisole (5% v/v) as a cation scavenger.

    • Why? The tert-butyl cation generated can re-alkylate the furan ring (Friedel-Crafts alkylation) if not scavenged.

  • Reaction: Heat to 70°C for 4–6 hours.

    • Monitoring: LCMS will show a mass loss of -56 Da (Isobutene).

  • Work-up: Evaporate TFA under a stream of nitrogen. Re-dissolve in DMSO/MeOH for final QC.

Quality Control & Validation

For a library of this nature, random sampling QC is insufficient.

  • LCMS Criteria: Purity > 85% (UV 254 nm).

  • NMR Validation: Run 1H NMR on 5% of the library.

    • Diagnostic Signal: The furan ring protons appear as doublets (J ~3.5 Hz) around 7.1–7.5 ppm.

    • Sulfonamide Signal:

      • Protected (t-Bu): Singlet (9H) at ~1.2 ppm.

      • Deprotected (

        
        ): Broad singlet (2H) at ~7.8–8.2 ppm (solvent dependent).
        

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. BenchChem Protocols.

  • Fischer, R., & Fišerová, M. (2015). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Arkivoc, 2015(7), 113-121.

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.

  • Javorskis, T., & Orentas, E. (2017).[4] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. The Journal of Organic Chemistry, 82(24), 13423–13434.

  • Augustine, J. K., et al. (2009).[5][6] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[6] The Journal of Organic Chemistry, 74(15), 5640-5643.

Sources

Application Note & Protocol: A Researcher's Guide to the Synthesis of Furan-Based Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furan-Sulfonamide Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group is a highly privileged scaffold, forming the backbone of numerous antibacterial, diuretic, and hypoglycemic agents. When integrated with a furan ring, a five-membered aromatic heterocycle, the resulting furan-based sulfonamides exhibit a remarkable spectrum of biological activities.[1][2] These compounds have garnered significant attention as potent inhibitors of various metalloenzymes, a class of enzymes crucial to a wide range of biological processes.[3][4][5]

Notably, furan-based sulfonamides are well-documented as powerful inhibitors of carbonic anhydrases (CAs), zinc metalloenzymes that are validated drug targets for conditions like glaucoma, epilepsy, and certain cancers.[6][7][8][9] The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group (ZBG) that coordinates directly to the catalytic zinc ion in the enzyme's active site, leading to potent inhibition.[4] The furan ring acts as a versatile scaffold that can be readily functionalized, allowing for fine-tuning of the molecule's physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][9]

This guide provides a comprehensive overview of the general procedures for synthesizing these valuable compounds, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural steps.

Core Synthetic Strategies

The construction of furan-based sulfonamides primarily revolves around the formation of the crucial C-S bond between the furan ring and the sulfur atom of the sulfonamide group. Two principal retrosynthetic disconnections dominate the field: cleavage of the C-S bond or the S-N bond. This leads to two main forward synthetic strategies.

Strategy A: Electrophilic Sulfonation of the Furan Ring

This is the most classical and widely employed approach. It involves the direct functionalization of a pre-existing furan or a substituted furan derivative via an electrophilic aromatic substitution reaction.[10] The process can be conceptually broken down into two major steps: the formation of a furan sulfonyl chloride intermediate, followed by its reaction with an amine.

Causality Behind Experimental Choices:

  • Choice of Sulfonating Agent: The furan ring is highly susceptible to degradation under strongly acidic conditions.[11] Therefore, the choice of sulfonating agent is critical.

    • Chlorosulfonic Acid (ClSO₃H): This is a powerful and efficient reagent for introducing the sulfonyl group.[12][13] However, its high reactivity necessitates careful control of reaction conditions, particularly low temperatures (e.g., -10 °C to 0 °C), to prevent polymerization or ring-opening of the furan moiety.[1][14]

    • Sulfur Trioxide-Pyridine Complex (SO₃·py): This is a much milder sulfonating agent, ideal for sensitive furan substrates.[11][15] The reaction can often be carried out at room temperature.[11]

  • Conversion to Sulfonyl Chloride: The direct product of sulfonation can be the sulfonic acid (-SO₃H). This intermediate is typically not isolated and is converted in situ to the more reactive sulfonyl chloride (-SO₂Cl). Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are commonly used for this transformation.[10][14][15] The addition of a base like pyridine can be used to scavenge the acid byproduct (HCl).[14]

  • Amination: The furan sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by ammonia or a primary/secondary amine to form the final sulfonamide product under standard Schotten-Baumann conditions.[14]

The general workflow for this strategy is illustrated below.

G furan Substituted Furan sulfonic_acid Furan Sulfonic Acid (-SO3H) furan->sulfonic_acid Step 1: Sulfonation sulfonyl_chloride Furan Sulfonyl Chloride (-SO2Cl) sulfonic_acid->sulfonyl_chloride Step 2: Chlorination sulfonamide Furan-based Sulfonamide (-SO2NHR) sulfonyl_chloride->sulfonamide Step 3: Amination reagent1 Sulfonating Agent (e.g., ClSO3H or SO3·py) reagent1->sulfonic_acid reagent2 Chlorinating Agent (e.g., PCl5, SOCl2) reagent2->sulfonyl_chloride reagent3 Amine (R-NH2) + Base reagent3->sulfonamide

Caption: General Workflow for Strategy A: Electrophilic Sulfonation.

Strategy B: Alternative Approaches

While electrophilic sulfonation is dominant, other methods provide valuable alternatives, particularly when specific substitution patterns are desired.

  • Coupling of Furylamines with Sulfonyl Chlorides: In this approach, the S-N bond is formed in the final step. A furan derivative bearing an amino group is reacted with a pre-formed sulfonyl chloride in the presence of a base. This method is advantageous when the desired sulfonyl chloride is commercially available or more easily synthesized than the corresponding furylamine.[1]

  • Reaction with In Situ Generated N-Tosyl Imines: More modern methods involve the reaction of furan with an aldehyde and an N-sulfinylsulfonamide in the presence of a Lewis acid. This generates an N-sulfonyl imine intermediate in situ, which then undergoes an electrophilic attack by the furan ring to yield the furyl sulfonamide.[16]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of furan-based sulfonamides via the electrophilic sulfonation pathway (Strategy A).

Protocol 1: Synthesis of Ethyl 4-furoate-2-sulfonyl Chloride

This protocol is adapted from a patented, efficient synthesis starting from an ester of a furan carboxylic acid.[10][14] This "one-pot" procedure converts the starting material to the sulfonyl chloride without isolating the sulfonic acid intermediate.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 3-furoate140.1450.0 g0.357Starting material
Methylene Chloride (DCM)84.93500 mL-Anhydrous solvent
Chlorosulfonic Acid116.5224.9 mL0.375Corrosive! Handle with extreme care.
Pyridine79.1031.7 mL0.393Base/Acid scavenger
Phosphorus Pentachloride208.2481.8 g0.393Chlorinating agent

Procedure:

  • Reaction Setup: In a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, dissolve ethyl 3-furoate (50 g, 0.357 mol) in methylene chloride (500 mL).

  • Sulfonation: Cool the solution to -10 °C using an ice/salt bath. Add chlorosulfonic acid (24.9 mL, 0.375 mol) dropwise over approximately 5 minutes, ensuring the internal temperature does not rise above -5 °C.[14]

  • Reaction Progression: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir the mixture for 48-72 hours. The reaction progress can be monitored by the formation of a white solid slurry.[14]

  • Chlorination: Cool the reaction mixture back down to -10 °C. Add pyridine (31.7 mL, 0.393 mol) dropwise, followed by the portion-wise addition of phosphorus pentachloride (81.8 g, 0.393 mol), maintaining the temperature below 0 °C.

  • Completion and Work-up: Remove the cooling bath and stir the mixture overnight at room temperature. Pour the reaction mixture carefully onto crushed ice. Separate the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure. The resulting product, ethyl 2-(chlorosulfonyl)-4-furoate, is typically obtained as an oil and can be used in the next step without further purification. A reported yield for this step is approximately 80%.[10][14]

Protocol 2: Synthesis of Ethyl 4-furoate-2-sulfonamide

This protocol details the amination of the sulfonyl chloride intermediate to yield the primary sulfonamide.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (for 0.284 mol scale)MolesNotes
Ethyl 2-(chlorosulfonyl)-4-furoate238.6467.8 g0.284From Protocol 1
Ammonium Bicarbonate79.0689.9 g1.137Aminating agent
Acetone58.08500 mL-Solvent
Water18.021.5 L-Solvent

Procedure:

  • Reaction Setup: In a large flask, dissolve ammonium bicarbonate (89.9 g, 1.137 mol) in water (1.5 L).

  • Amination: Prepare a solution of the crude ethyl 2-(chlorosulfonyl)-4-furoate (67.8 g, 0.284 mol) in acetone (500 mL). Add this solution dropwise to the stirring aqueous ammonium bicarbonate solution. A slurry will form.[10]

  • Reaction Completion: Stir the resulting slurry vigorously for 30-60 minutes at room temperature.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a hexane/ethyl acetate mixture to remove impurities.

  • Drying: Air-dry the collected solid to obtain the final product, ethyl 4-furoate-2-sulfonamide. The reported yield for this step is approximately 64%.[10] The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.[9]

Visualization of Enzyme Inhibition

The therapeutic efficacy of furan-based sulfonamides often stems from their ability to inhibit metalloenzymes. The diagram below illustrates the general binding mode of a primary sulfonamide inhibitor within the active site of a zinc metalloenzyme like carbonic anhydrase.

Caption: Binding of a sulfonamide inhibitor to a zinc metalloenzyme.

Safety and Handling

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[12][17]

  • Phosphorus Pentachloride & Thionyl Chloride: These reagents are also corrosive and moisture-sensitive. Handle them with care in a fume hood.

  • General Precautions: All synthetic procedures should be carried out with appropriate engineering controls and PPE. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of furan-based sulfonamides is a well-established field with robust and adaptable procedures. The electrophilic sulfonation of furan derivatives remains the most common and versatile strategy, allowing for the creation of a wide array of analogues for drug discovery and development. By carefully controlling reaction conditions, particularly temperature and the choice of sulfonating agent, researchers can efficiently access furan sulfonyl chloride intermediates, which are key building blocks for the final sulfonamide products. The modular nature of this synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutics targeting critical metalloenzymes.[1]

References

  • BenchChem. (2025). Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.
  • Gecibesler, I. H., et al. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry, 138, 106621. [Link]

  • Nocentini, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6613. [Link]

  • Gecibesler, I. H., et al. (2023). Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds.
  • Jerome, K. D., et al. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • N/A
  • Padwa, A., et al. (2006). An Efficient Synthesis of Furyl Sulfonamides from the Reaction of Furan with in situ Generated N-Tosyl Imines. Request PDF on ResearchGate. [Link]

  • N/A
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • PubChem. (n.d.). Furan-2-sulfonyl Chloride. National Center for Biotechnology Information. [Link]

  • Sharma, A., & Gorman, C. (2001). Chlorosulfonic Acid. ResearchGate. [Link]

  • Zhao, W. Y., et al. (2014). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 19(6), 7223-7233. [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]

  • Allen, K. N., & Imperiali, B. (2019). A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes. Accounts of Chemical Research, 52(8), 2294-2303. [Link]

  • Chen, A. Y., et al. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 119(2), 1323-1455. [Link]

  • N/A
  • Chen, A. Y., et al. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 119(2), 1323-1455. [Link]

Sources

Application Note: Strategic Solvent Selection for Reactions of 5-(Tert-butylsulfamoyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the strategic selection of solvents for chemical transformations involving 5-(tert-butylsulfamoyl)furan-2-carboxylic acid. As a molecule possessing disparate functional groups—a carboxylic acid, a sulfonamide, and a furan core—its reactivity and solubility are highly dependent on the reaction medium. This guide moves beyond generic protocols to explain the underlying chemical principles governing solvent choice. We provide detailed, field-tested protocols for common reactions such as amide coupling and esterification, complete with troubleshooting guides and decision-making workflows to empower researchers, scientists, and drug development professionals to optimize their synthetic routes, improve yields, and ensure reaction reproducibility.

Physicochemical Profile and Its Implications for Solubility

5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a multi-functional molecule whose properties dictate its behavior in solution. Understanding its structure is the first step in devising a successful reaction strategy.

  • Carboxylic Acid (-COOH): This is the primary acidic site (pKa ≈ 3-5) and the key handle for reactions like amidation and esterification. Its ability to donate a hydrogen bond and become an anionic carboxylate makes its solubility highly pH-dependent.

  • Sulfonamide (-SO₂NH-): The sulfonamide proton is weakly acidic (pKa ≈ 10-11) and can participate in hydrogen bonding. The entire group is strongly electron-withdrawing, influencing the furan ring's reactivity.

  • Tert-butyl Group (-C(CH₃)₃): This bulky, lipophilic group introduces steric hindrance around the sulfonamide and increases the non-polar character of the molecule.

  • Furan Ring: An aromatic, polarizable heterocycle that contributes to the overall rigidity and electronic properties of the molecule.

The combination of a polar, acidic carboxylate group with a bulky, non-polar tert-butyl moiety results in amphiphilic character, often leading to poor solubility in a wide range of common solvents. The molecule will be most soluble in polar, hydrogen-bond accepting solvents that can effectively solvate both the carboxylic acid and sulfonamide groups.

Table 1: Predicted Physicochemical Properties of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

PropertyPredicted Value / CharacteristicImplication for Solvent Selection
Molecular Weight ~261.3 g/mol Standard for small molecules.
Polarity HighFavors polar solvents. Insoluble in non-polar solvents like hexanes or toluene.
Hydrogen Bond Donor Yes (Carboxylic acid OH, Sulfonamide NH)Solvation is enhanced in hydrogen-bond accepting solvents (e.g., DMF, DMSO, THF).
Hydrogen Bond Acceptor Yes (Carbonyl O, Sulfonyl O's, Furan O)Can interact with protic solvents (e.g., alcohols, water), though solubility may be limited.
Acidity (pKa) ~3-5 (Carboxylic Acid)Can be deprotonated with mild bases to form a highly polar carboxylate salt, significantly increasing solubility in polar protic solvents like water.
Foundational Principles of Solvent Selection

The solvent does more than just dissolve reactants; it influences reaction rates, equilibria, and even the reaction pathway itself. For 5-(tert-butylsulfamoyl)furan-2-carboxylic acid, the primary challenge is achieving sufficient concentration for the reaction to proceed efficiently.

A logical approach to solvent screening is essential. The diagram below outlines a typical workflow for selecting an appropriate starting solvent.

Caption: Initial solvent screening workflow for solubility testing.

Table 2: Properties of Common Solvents for Consideration

SolventAbbreviationDielectric Constant (ε)TypeKey Considerations
DichloromethaneDCM9.1Polar AproticGood for less polar reactants; often a poor choice for this molecule unless a salt is formed. Volatile.
AcetonitrileMeCN37.5Polar AproticHigher polarity than DCM. Can be a good starting point.[1]
TetrahydrofuranTHF7.6Polar AproticModerate polarity; good dissolving power for a range of organics. Can be sensitive to strong acids/bases.
N,N-DimethylformamideDMF36.7Polar AproticExcellent dissolving power for polar molecules. High boiling point. Can be difficult to remove.[1][2]
Dimethyl SulfoxideDMSO46.7Polar AproticSuperior dissolving power. Very high boiling point. Can interfere with some oxidative/reductive reactions.
N-Methyl-2-pyrrolidoneNMP32.2Polar AproticSimilar to DMF but with higher thermal stability. Excellent for highly insoluble compounds.
EthanolEtOH24.6Polar ProticCan act as a nucleophile in reactions involving activated carboxylic acids. Useful for esterifications.[3]
Protocols for Key Synthetic Transformations

The following protocols are designed as robust starting points. Researchers should always monitor reactions by an appropriate method (e.g., TLC, LC-MS) to gauge completion.

3.1 Amide Bond Formation via Carbodiimide Coupling

Amide coupling is the most common reaction performed on carboxylic acids in drug discovery.[4] The choice of solvent is critical for ensuring all components, including the coupling agents and the amine, remain in solution.

Principle: This method utilizes an in-situ activating agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.[5] Due to the polar nature of the starting material and the reaction intermediates, a polar aprotic solvent is required.

Recommended Solvent: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).

Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-(tert-butylsulfamoyl)furan-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until fully dissolved. Gentle warming (to ~40 °C) may be required.

  • Reagent Addition: Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution. Stir for 5 minutes.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the consumption of the starting material by LC-MS or TLC.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting:

  • Poor Solubility in DMF: Switch to NMP or DMSO. Note that these solvents are more difficult to remove.

  • Sluggish Reaction: Consider using a more potent coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1][5]

3.2 Esterification using Alcohols

Esterification of a carboxylic acid can be achieved under various conditions. For a substrate like this, where solubility is a challenge, using the alcohol reactant as the solvent can be a highly effective strategy.

Principle: Fischer-Speier esterification is an equilibrium-driven process. Using a large excess of the alcohol as the solvent shifts the equilibrium towards the product. An acid catalyst is required to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by the weakly nucleophilic alcohol. Recent methods have also employed reagents like trimethylsilyl chloride (TMSCl) to facilitate this transformation, which can be more effective for poorly soluble acids.[6]

Recommended Solvent: Methanol (for methyl ester) or Ethanol (for ethyl ester).

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 5-(tert-butylsulfamoyl)furan-2-carboxylic acid (1.0 eq).

  • Suspension: Add a large excess of anhydrous methanol (to serve as both reactant and solvent, e.g., 0.1 M concentration). Stir to create a suspension.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add TMSCl (2.0-3.0 eq) dropwise. Alternatively, concentrated sulfuric acid (0.1 eq) can be used as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-18 hours. The initial suspension should become a clear solution as the ester product is formed.

  • Monitoring: Follow the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Partition the remaining residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ester by column chromatography.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, additional catalyst can be added. Ensure the alcohol is anhydrous, as water will inhibit the reaction.

  • Low Solubility Even at Reflux: For higher molecular weight, less polar alcohols (e.g., butanol), a co-solvent like toluene might be necessary to aid solubility, along with a Dean-Stark apparatus to remove the water by-product.

Solvent Selection Decision Workflow

The following diagram provides a structured decision-making process for selecting and optimizing a solvent system for a novel reaction with 5-(tert-butylsulfamoyl)furan-2-carboxylic acid.

Solvent_Decision_Tree start_node Define Reaction (e.g., Amide Coupling) A Is the reaction compatible with polar aprotic solvents? start_node->A decision_node decision_node process_node process_node result_node result_node fail_node fail_node B Start with DMF or MeCN A->B Yes G Is reaction compatible with protic solvents? A->G No C Is solubility sufficient? B->C D Proceed with reaction C->D Yes E Try stronger polar aprotic: NMP or DMSO C->E No F Is solubility now sufficient? E->F F->D Yes F->G No H Consider alcohol (if esterification) or aqueous systems (if salt) G->H Yes I Reaction failed. Re-evaluate chemistry. G->I No H->C

Caption: Decision workflow for reaction solvent optimization.

References
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • ACS Publications. N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism.
  • ResearchGate. Direct synthesis of furan-2,5-dicarboxylic acid monoamides.
  • RSC Publishing.
  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco.
  • PubMed. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures.
  • SpringerLink. Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety.
  • Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • ResearchGate.
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • MedCrave online.

Sources

Troubleshooting & Optimization

Solving solubility issues of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may be working with this compound. Given that this molecule combines the distinct functionalities of a furan-2-carboxylic acid and a bulky N-substituted sulfonamide, it presents a unique and often challenging solubility profile.

This guide is structured as a dynamic resource, moving from immediate troubleshooting for common experimental hurdles to a broader discussion of the compound's physicochemical nature. Our goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you might encounter during synthesis or formulation.

Q1: My 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid will not dissolve in my chosen reaction solvent (e.g., THF, Dichloromethane, Acetonitrile). What should I do?

A1: This is the most common challenge and stems from the molecule's dual nature. The carboxylic acid and sulfonamide groups are polar and capable of strong hydrogen bonding, while the tert-butyl group and furan ring introduce significant non-polar character. This structural dichotomy can lead to poor solubility in solvents that are not equipped to handle both characteristics.

Immediate Steps:

  • Apply Gentle Heat: Many organic compounds exhibit increased solubility at higher temperatures. Try warming your mixture to 40-60 °C. Be mindful of the thermal stability of your other reagents. The solubility of furan-2-carboxylic acid, a related parent structure, is known to increase with temperature[1][2].

  • Introduce a Co-Solvent: If a single solvent system fails, a binary mixture is the logical next step. The goal is to modulate the overall dielectric constant of the medium.

    • For non-polar solvents (like Toluene or DCM): Add a small percentage (5-10% v/v) of a polar aprotic solvent like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N,N-Dimethylacetamide (DMA) . DMA, in particular, has been shown to be a powerful solvent for sulfonamides[3].

    • For polar aprotic solvents (like Acetonitrile): Consider adding a protic solvent like methanol or even a small amount of water if your reaction chemistry allows. The presence of water can, perhaps counterintuitively, enhance the solubility of carboxylic acids in some organic solvents[4][5][6]. Studies on 2,5-furandicarboxylic acid (FDCA) show that aqueous mixtures with DMSO or THF dramatically increase solubility compared to the pure solvents[7].

Advanced Strategy: Alter the Compound's Chemical Form

If heating and co-solvents are insufficient or incompatible with your reaction, you must chemically modify the solute to alter its intrinsic solubility.

  • Salt Formation: The carboxylic acid moiety is the most acidic proton in the molecule (the pKa of 2-furoic acid is approximately 3.16[8][9]). By adding a base, you can deprotonate it to form a carboxylate salt. This salt will have drastically different solubility, typically favoring polar solvents.

    • Protocol: In a separate flask, suspend the acid in a suitable solvent (e.g., THF, DMF). Add one equivalent of a base (e.g., potassium carbonate, sodium hydride for an irreversible reaction, or an organic base like DBU). Stir until the solid dissolves, indicating salt formation. You can then use this solution of the salt in your subsequent reaction. This is particularly useful for reactions where the carboxylate is the desired nucleophile.

Q2: My compound dissolved upon heating, but it precipitated out of the solution when I added another reagent or let it cool. How can I prevent this?

A2: This indicates you have created a supersaturated solution that is not stable under the new conditions. The addition of a new reagent can change the polarity of the solvent mixture, or cooling can simply reduce the solubility limit, causing the compound to crash out.

Solutions:

  • Maintain Temperature: If the precipitation occurred upon cooling, your reaction may need to be run at an elevated temperature to maintain solubility.

  • Slow Addition: Add the subsequent reagent slowly, perhaps via a syringe pump, to the warm solution of your compound. This avoids rapid changes in concentration and polarity.

  • Increase Solvent Volume: You may be operating too close to the saturation point. Increasing the total solvent volume can provide a more robust solubility buffer.

  • Use a Better Co-Solvent System: Proactively use a co-solvent mixture (as described in A1) that provides good solubility even at room temperature. This is often the most reliable solution.

Frequently Asked Questions (FAQs)

This section provides broader context on the chemical properties influencing the solubility of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid.

Q1: What is the predicted solubility profile of this compound in common organic solvents?
Solvent ClassExample SolventsPredicted SolubilityRationale & Expert Insights
Polar Aprotic DMSO, DMF, DMAGood to Excellent These solvents are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate both the polar carboxylic acid/sulfonamide groups and the non-polar regions. DMA is particularly effective for sulfonamides[3].
Polar Protic Methanol, EthanolModerate to Good Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the solute. Solubility is generally good, as seen with furan-2-carboxylic acid[1]. However, the bulky tert-butyl group may limit the overall solubility compared to smaller parent structures.
Ethers THF, DioxanePoor to Moderate These solvents are moderate hydrogen bond acceptors but lack the high polarity of DMSO or DMF. Solubility is likely limited but can be significantly improved with co-solvents like water[7].
Chlorinated Dichloromethane (DCM)Poor DCM is not effective at solvating the highly polar, hydrogen-bonding functional groups. The molecule's polarity is too high for significant solubility.
Hydrocarbons Toluene, HexanesVery Poor These non-polar solvents cannot overcome the crystal lattice energy of this polar, crystalline solid.
Aqueous WaterpH-Dependent At neutral pH, solubility is likely low. As a carboxylic acid, it will become significantly more soluble in basic aqueous solutions (pH > 5) due to the formation of the highly polar carboxylate anion[11].
Q2: How does pH modification influence solubility?

A2: pH is a critical tool for controlling the solubility of this compound.

  • Acidic Conditions (pH < 2): The molecule will be fully protonated (neutral). In this form, its solubility in water will be at its minimum.

  • Neutral to Mildly Basic Conditions (pH 5-9): The carboxylic acid (pKa ≈ 3-4) will be deprotonated to its carboxylate form (R-COO⁻). This introduces an ionic character, dramatically increasing solubility in aqueous and other highly polar protic solvents.

  • Strongly Basic Conditions (pH > 11): The sulfonamide proton (pKa typically > 10) may also be deprotonated. This would create a dianion, further increasing aqueous solubility.

This principle is fundamental to both reaction workups (e.g., extracting into an aqueous base) and potential formulation strategies[11].

Q3: I need to run a reaction that is incompatible with protic or highly polar aprotic solvents. What are my options?

A3: This is a classic dilemma in organic synthesis. If your compound is only soluble in solvents like methanol or DMSO, but your reaction requires a non-polar environment like toluene with a water-sensitive reagent, you must chemically mask the problematic functional group.

The Recommended Strategy: Derivatization

The most effective approach is to temporarily convert the carboxylic acid into an ester (e.g., a methyl or ethyl ester).

  • Why it works: Replacing the -COOH group with a -COOR group eliminates the most powerful hydrogen-bonding site. This significantly reduces the molecule's polarity, making it much more soluble in common non-polar and moderately polar solvents like DCM, THF, ethyl acetate, and toluene.

  • Experimental Protocol (General):

    • Dissolve/suspend the 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid in methanol or ethanol.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl gas).

    • Heat the mixture to reflux for several hours until TLC or LC-MS analysis shows complete conversion to a new, less polar spot.

    • Perform a standard workup to isolate the ester, which can now be used in your water-sensitive reaction.

    • The ester can be hydrolyzed back to the carboxylic acid at a later stage if required.

Visual Workflow and Data Summary
Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical decision-making process for addressing solubility challenges with 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid.

G cluster_advanced Advanced Strategies start Initial State: Compound is insoluble in chosen organic solvent heat 1. Apply Gentle Heat (40-60 °C) start->heat cosolvent 2. Add a Co-Solvent (e.g., 5-10% DMF, DMSO) heat->cosolvent If still insoluble check_compatibility Is the new solvent system compatible with the reaction? cosolvent->check_compatibility success Proceed with Experiment check_compatibility->success Yes failure Insolubility Persists or System is Incompatible check_compatibility->failure No salt 3a. Salt Formation (Use base like K₂CO₃, DBU) - For polar aprotic solvents failure->salt Reaction allows polar conditions deriv 3b. Derivatization (e.g., Convert to Methyl Ester) - For non-polar solvents failure->deriv Reaction requires non-polar conditions salt->success deriv->success

Caption: Decision workflow for solving solubility problems.

References
  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 74(4), 441–446. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3543–3551. [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Request PDF. [Link]

  • Borra, A., Kosuru, R. K., & Satyavathi, B. (2021). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Journal of Molecular Liquids, 326, 115296. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4291), 416. [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). [Link]

  • Jiménez, D. M., & Martínez, F. (2006). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 30(114), 113-122. [Link]

  • Walker, T. W., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Sustainable Chemistry & Engineering. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. [Link]

  • Sova, M., & Sova, Z. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • Eagan, J. M., et al. (2019). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 21(23), 6331-6342. [Link]

  • Wikipedia. (2024). Thiocarboxylic acid. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • Wikipedia. (2024). 2-Furoic acid. [Link]

Sources

Recrystallization solvents for 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Recrystallization of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

Executive Summary: Solvent Selection Strategy

For the purification of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid , the optimal recrystallization strategy balances the high polarity of the carboxylic acid/sulfonamide moieties with the lipophilicity of the tert-butyl group.

Primary Recommendation: Ethanol / Water (Mixed Solvent System)

  • Why: This system utilizes the "anti-solvent" effect. The compound is highly soluble in hot ethanol (dissolving the lipophilic tert-butyl and aromatic furan core) but significantly less soluble in water (which precipitates the hydrophobic bulk while retaining polar impurities).

  • Grade: Technical to Analytical (98%+ purity).

Secondary Recommendation: Ethyl Acetate / Hexane

  • Why: Best for removing non-polar impurities or if the compound exhibits hydrolytic instability (rare for sulfonamides but possible for furan rings under acidic/hot aqueous conditions).

Solvent Compatibility Matrix

Solvent SystemSuitabilityMechanismTarget Impurities
Ethanol : Water Excellent Anti-solvent PrecipitationInorganic salts, highly polar byproducts
Methanol : Water Good Anti-solvent PrecipitationSimilar to EtOH, but higher solubility loss
Ethyl Acetate : Hexane Very Good Polarity GradientNon-polar tars, unreacted furan starting materials
Acetonitrile Moderate Temperature GradientIntermediate polarity impurities
Water (Hot) Poor Temperature GradientNot recommended due to tert-butyl lipophilicity

Detailed Experimental Protocol

Method A: Ethanol/Water Recrystallization (Standard)

Use this method for general purification of crude material (90-95% purity) to high purity (>98%).

Reagents:

  • Crude 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimum amount of boiling ethanol . Add in small aliquots (e.g., 5-10 mL per gram) while swirling on a steam bath or hot plate.

    • Note: If the solid does not dissolve completely but a dark oily residue remains, this is likely an impurity. Decant the clear solution to a fresh flask.

  • Decolorization (If required):

    • If the solution is dark brown/black (common with furan derivatives due to oxidation), remove from heat.

    • Add Activated Charcoal (1-2% by weight of crude).

    • Boil gently for 2-5 minutes. Filter hot through a pre-warmed Celite pad or fluted filter paper to remove charcoal.

  • Crystallization:

    • Maintain the filtrate at near-boiling temperature.

    • Add hot water dropwise to the ethanol solution until a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of ethanol to just clear the turbidity.

    • Remove from heat. Cover the flask and allow it to cool to room temperature slowly (undisturbed) for 2-4 hours.

    • Critical: Rapid cooling often leads to "oiling out" rather than crystal formation.

  • Isolation:

    • Once at room temperature, cool the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash the filter cake with a cold mixture of Ethanol:Water (1:1 ratio).

  • Drying:

    • Dry the solid in a vacuum oven at 40-50°C for 6-12 hours to remove residual solvent.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. What went wrong?

  • Cause: The temperature dropped too quickly, or the solvent composition is too rich in the anti-solvent (water).

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of ethanol (solvent). Scratch the glass side of the flask with a glass rod to induce nucleation, or add a "seed crystal" of pure product if available. Allow to cool much more slowly (wrap the flask in a towel).

Q2: The solution is highly colored even after charcoal treatment.

  • Cause: Furan rings are susceptible to oxidative degradation, forming dark polymers (humins).

  • Fix: Repeat the charcoal treatment with a finer grade of carbon or perform a preliminary silica plug filtration (dissolve in Ethyl Acetate, pass through a short silica pad, evaporate, then recrystallize).

Q3: My yield is very low (<50%).

  • Cause: Too much solvent was used, or the compound is too soluble in the ethanol/water mix.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop" of crystals. Note that the second crop is usually less pure.

Scientific Rationale (Mechanism)

The purification logic is based on the Amphiphilic Nature of the molecule:

  • Furan-2-carboxylic acid core: Provides high polarity and hydrogen-bonding capability (Donor/Acceptor), making it soluble in alcohols [1].

  • Sulfonamide moiety (

    
    ):  Increases acidity and polarity, further supporting solubility in polar organic solvents like ethanol or acetone [2].
    
  • Tert-butyl group: A bulky, lipophilic domain that disrupts the crystal lattice energy but also drastically reduces water solubility compared to the parent furoic acid [3].

By using Ethanol , we solvate the entire molecule. Adding Water increases the dielectric constant of the medium, energetically forcing the hydrophobic tert-butyl groups to aggregate and precipitate the molecule into an ordered lattice (crystallization) to minimize solvent entropy penalty.

Process Visualization

RecrystallizationWorkflow Start Crude 5-(t-Bu-sulfamoyl) furan-2-COOH Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve CheckColor Is solution dark? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter Hot (Celite) CheckColor->Charcoal Yes AntiSolvent Add Hot Water until Turbid CheckColor->AntiSolvent No Charcoal->AntiSolvent Clear Add drop of EtOH to clear turbidity AntiSolvent->Clear Cool Slow Cooling (RT then 0°C) Clear->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH:H2O (1:1) Filter->Wash Dry Vacuum Dry (40-50°C) Wash->Dry

Caption: Workflow for the purification of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid via Ethanol/Water recrystallization.

References

  • Organic Syntheses , Coll. Vol. 1, p. 276 (1941). Purification of Furoic Acid.

  • Solubility of Things . Solubility of 5-nitrofuran-2-carboxylic acid. (Analogous sulfonamide/nitro-furan solubility principles).

  • PubChem . 2-Furoic Acid - Physical Properties and Solubility. National Library of Medicine.

  • BenchChem . Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. (General furan acid purification protocols).

Minimizing decarboxylation side reactions in furan-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Decarboxylation Side Reactions in Furan-2-Carboxylic Acids Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support

Introduction: The "Silent" Yield Killer

Welcome to the Furan Stability Support Center. If you are working with furan-2-carboxylic acids (furoic acids), you are likely encountering a persistent enemy: decarboxylation .

Furoic acid moieties are common pharmacophores, yet they possess a fundamental instability. Unlike benzoic acids, the furan ring is electron-rich (pi-excessive), making it highly susceptible to protodecarboxylation under acidic or thermal stress. This reaction is often "silent"—the product (furan) is volatile (bp 31°C) and often vanishes on the rotavap, leaving you with low mass balance and no visible byproduct.

This guide provides mechanistic insights and actionable protocols to arrest this pathway during synthesis, purification, and storage.

Module 1: The Mechanistic Root Cause

FAQ: Why is my furoic acid losing CO₂ so easily?

The Short Answer: The furan ring is a nucleophile. In the presence of protons (acid) or heat, the ring undergoes electrophilic attack at the C2 position (ipso-attack), forming a sigma-complex that collapses to release CO₂.

The Deep Dive: The mechanism is an


 (Electrophilic Aromatic Substitution)  reaction.
  • Protonation: The rate-determining step is usually the protonation of the furan ring at the C2 position (the carbon holding the carboxyl group).

  • Destabilization: Electron-Donating Groups (EDGs) on the ring (e.g., -OMe, -Alkyl) increase electron density, accelerating protonation and lowering the activation energy for decarboxylation.

  • Stabilization: Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃) deactivate the ring toward protonation, increasing stability.

Visualizing the Failure Mode

DecarboxylationMechanism Start Furan-2-Carboxylic Acid Inter Ipso-Protonated Intermediate (Sigma Complex) Start->Inter Rate Limiting Step (Ring Protonation) Acid H+ (Acid/Heat) Acid->Inter TS Transition State (C-C Bond Break) Inter->TS End Furan (Volatile) TS->End Gas CO2 (Gas) TS->Gas

Figure 1: The mechanism of protodecarboxylation. Note that protonation at the C2 position is the critical trigger.

Module 2: Synthetic Troubleshooting (Reaction Conditions)

Issue: "I need to esterify my furoic acid, but acid catalysis destroys it."

Diagnosis: Using strong mineral acids (H₂SO₄, HCl) or heating >100°C facilitates the protonation mechanism described above.

Protocol: The "Safe" Esterification Avoid Brønsted acids. Use alkyl halides with mild bases or carbodiimide couplings.

ParameterTraditional (High Risk)Recommended (Low Risk)
Reagent MeOH / H₂SO₄ (Reflux)MeI / K₂CO₃ / DMF or DCC / DMAP
Temperature > 65°C0°C to 25°C
Byproduct Decarboxylated FuranUrea (removable)

Step-by-Step Protocol (Alkyl Halide Method):

  • Dissolve furan-2-carboxylic acid (1.0 equiv) in DMF (0.5 M).

  • Add finely ground K₂CO₃ (1.5 equiv). Note: K₂CO₃ buffers the solution, preventing local acidity.

  • Cool to 0°C.

  • Add Alkyl Iodide (e.g., MeI, 1.2 equiv) dropwise.

  • Stir at Room Temp for 4-12 h.

  • Critical Work-up: Pour into water, extract with EtOAc. Do not wash with 1M HCl. Wash with saturated NH₄Cl instead.

Module 3: Catalytic Challenges (Cross-Couplings)

Issue: "My Suzuki coupling failed. I see de-iodinated starting material or bare furan."

Diagnosis: Palladium catalysts can insert into the C-COOH bond (or the C-H bond after decarboxylation) in a process called Protodecarboxylation .[1] This is often catalyzed by Ag or Cu salts used as additives, or simply by high temperatures in the presence of Pd.

Decision Tree: Optimizing Cross-Coupling

CrossCoupling Start Substrate: Halogenated Furoic Acid Check Is the COOH group protected? Start->Check Yes Proceed with Standard Suzuki (Pd(PPh3)4, Na2CO3) Check->Yes Yes No Risk of Decarboxylation Check->No No Mitigation1 Option A: Protect in situ (Use ester if possible) No->Mitigation1 Mitigation2 Option B: Low Temp Protocol (<60°C, Buchwald Ligands) No->Mitigation2

Figure 2: Decision logic for preserving the carboxylate during metal catalysis.

Protocol: Preventing Pd-Catalyzed Decarboxylation If you must couple a free acid (or if the ester is labile):

  • Avoid Silver/Copper: Do not use Ag₂CO₃ or CuI additives; these are known decarboxylative catalysts (the "Goossen" type reaction).

  • Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos). High activity allows the cross-coupling to outcompete the decarboxylation rate.

  • Temperature: Keep strictly below 80°C.

Module 4: Work-up & Storage

Issue: "The product disappeared on the Rotavap."

Diagnosis: Furan-2-carboxylic acid has a pKa of ~3.16. If you acidify your aqueous layer to pH 1 to extract it, and then heat it on a rotavap (bath > 40°C), you create a "perfect storm" for thermal decarboxylation. The resulting furan (bp 31°C) is sucked into the vacuum pump.

Corrective Protocol:

  • Extraction pH: Acidify aqueous layers only to pH 3-4 (using citric acid or buffered phosphate), not pH 1.

  • Solvent Removal:

    • Never heat the water bath > 35°C.

    • Use a high-vacuum pump to remove solvent at low temperature rather than relying on heat.

  • Storage: Store furoic acids in the fridge (4°C). Solid state decarboxylation is slow but accumulates over months at room temperature.

Summary Data: Substituent Stability

Use this table to predict the stability of your specific derivative.

Substituent (C5 Position)Electronic EffectDecarboxylation RiskRecommended Max Temp
-NO₂ (Nitro) Strong EWGLow (Very Stable)140°C
-Cl / -Br Weak EWGModerate 100°C
-H (Unsubstituted) NeutralModerate-High 80°C
-Me (Methyl) Weak EDGHigh 60°C
-OMe (Methoxy) Strong EDGCritical (Unstable)< 40°C

Note: EDGs make the ring more nucleophilic, accelerating the acid-catalyzed pathway.

References

  • Mechanism of Decarboxylation

    • Title: Thermal decarboxylation of 2-furoic acid and its implication for the form
    • Source: Czech Journal of Food Sciences (via ResearchG
    • URL:[Link]

  • Metal-Catalyzed Protodecarboxylation

    • Title: Mild Aromatic Palladium-Catalyzed Protodecarboxyl
    • Source: J. Am. Chem. Soc.[2] (PMC).[3]

    • URL:[Link]

  • General Properties & Stability

    • Title: 2-Furancarboxylic acid Properties.[4][5][6][7]

    • Source: NIST Chemistry WebBook.[8]

    • URL:[Link]

  • Synthetic Application (FDCA)

    • Title: One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid.[5]

    • Source: Arkivoc.[5]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this molecule, offering a framework for its identification and characterization. We will explore the underlying chemical principles governing its fragmentation and compare its mass spectral signature to a structurally related compound to highlight the diagnostic value of these patterns.

Introduction: The Significance of Fragmentation Analysis

In the realm of drug discovery and development, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing crucial information about a molecule's mass and structure.[1] While soft ionization techniques like electrospray ionization (ESI) are adept at generating intact molecular ions, tandem mass spectrometry (MS/MS) is essential for structural elucidation.[2][3] By inducing fragmentation of the molecular ion and analyzing the resulting product ions, we can piece together the molecule's structural puzzle.

5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a molecule of interest that incorporates several key functional groups: a furan ring, a carboxylic acid, and a tert-butylsulfamoyl moiety. Understanding how these groups influence the molecule's fragmentation is critical for its confident identification in complex matrices and for distinguishing it from structurally similar compounds. This guide will detail the expected fragmentation patterns based on established chemical principles and published data on related structures.

Experimental Protocol: A Self-Validating System for Data Acquisition

To ensure the generation of reliable and reproducible fragmentation data, a robust experimental protocol is essential. The following outlines a standard procedure for the analysis of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Objective: To acquire high-quality MS/MS spectra of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid to elucidate its fragmentation pathways.

Materials:

  • 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid standard

  • HPLC-grade methanol and water

  • Formic acid (for mobile phase modification)

  • A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the standard in a 50:50 methanol/water mixture.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to ensure the analyte is well-retained and separated from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and negative modes will be explored to determine the most sensitive and informative ionization.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimized for the specific instrument.

  • MS/MS Analysis:

    • Precursor Ion Selection: The [M+H]⁺ or [M-H]⁻ ion of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid will be selected in the first mass analyzer.

    • Collision-Induced Dissociation (CID): The selected precursor ion is subjected to collision with an inert gas (e.g., argon) in the collision cell.

    • Collision Energy: A range of collision energies (e.g., 10-40 eV) will be applied to generate a comprehensive fragmentation pattern.

    • Product Ion Scan: The resulting fragment ions are analyzed in the second mass analyzer to generate the MS/MS spectrum.

This protocol is designed to be self-validating by systematically optimizing ionization and collision energy parameters to ensure the most informative and reproducible fragmentation spectra are obtained.

Predicted Fragmentation Pathways of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

Based on the known fragmentation behavior of sulfonamides, furan derivatives, carboxylic acids, and compounds containing tert-butyl groups, we can predict the major fragmentation pathways for 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid in both positive and negative ion modes.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, protonation is likely to occur on the nitrogen of the sulfamoyl group or the oxygen of the carboxylic acid. The subsequent fragmentation will be driven by the stability of the resulting fragment ions and neutral losses.

A key fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[4][5] Another characteristic fragmentation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[6] The tert-butyl group is known to fragment to produce the highly stable tert-butyl cation (m/z 57).[7] The carboxylic acid can undergo decarboxylation (loss of CO₂) or loss of water (H₂O).[8][9]

The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid.

G cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation M_H [M+H]⁺ m/z 262.05 frag1 m/z 206.01 M_H->frag1 - C₄H₈ (56 Da) frag2 m/z 198.04 M_H->frag2 - SO₂ (64 Da) frag3 m/z 244.04 M_H->frag3 - H₂O (18 Da) frag1a m/z 142.00 frag1->frag1a - SO₂ (64 Da) frag2a m/z 141.03 frag2->frag2a - C₄H₉• (57 Da)

Caption: Proposed fragmentation of [M+H]⁺.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation will readily occur at the carboxylic acid, forming a stable carboxylate anion. The fragmentation of this [M-H]⁻ ion is expected to be dominated by losses from the sulfamoyl and furan moieties.

The loss of the tert-butyl group as isobutene (56 Da) is a likely fragmentation pathway.[10] Similar to the positive ion mode, the neutral loss of SO₂ (64 Da) is also anticipated. Decarboxylation, the loss of CO₂ (44 Da), is a classic fragmentation for carboxylate ions.[11]

The following diagram illustrates the predicted major fragmentation pathways for the [M-H]⁻ ion of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid.

G cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation M_H [M-H]⁻ m/z 260.04 frag1 m/z 204.00 M_H->frag1 - C₄H₈ (56 Da) frag2 m/z 196.03 M_H->frag2 - SO₂ (64 Da) frag3 m/z 216.08 M_H->frag3 - CO₂ (44 Da) frag1a m/z 140.00 frag1->frag1a - SO₂ (64 Da) frag3a m/z 159.03 frag3->frag3a - C₄H₉• (57 Da)

Caption: Proposed fragmentation of [M-H]⁻.

Comparative Analysis: Distinguishing from a Structural Isomer

To underscore the diagnostic power of these fragmentation patterns, let's consider a hypothetical structural isomer: 4-(Tert-butylsulfamoyl)furan-2-carboxylic acid . While this isomer has the same molecular weight and elemental composition, its fragmentation pattern would exhibit subtle but significant differences.

Feature5-(Tert-butylsulfamoyl)furan-2-carboxylic acid4-(Tert-butylsulfamoyl)furan-2-carboxylic acidRationale for Difference
Relative Abundance of [M-H-SO₂]⁻ Expected to be a prominent fragment.Potentially lower abundance.The proximity of the carboxylate to the sulfamoyl group in the 5-isomer may facilitate a rearrangement leading to SO₂ loss.
Formation of Furan Ring Fragments Cleavage of the furan ring might lead to specific fragments reflecting the substitution pattern.Different substitution pattern would result in different furan-derived fragment ions.The position of the substituents dictates the stability of the resulting charged fragments upon ring opening or cleavage.

This comparative analysis demonstrates that even for closely related isomers, high-resolution mass spectrometry and detailed fragmentation analysis can provide the necessary data for unambiguous identification.

Conclusion

The predictable and characteristic fragmentation patterns of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid, driven by the interplay of its functional groups, provide a robust signature for its identification. By employing a systematic and well-controlled experimental approach, researchers can confidently elucidate the structure of this and other related molecules. The comparison with a structural isomer highlights the specificity and diagnostic value of tandem mass spectrometry in modern chemical analysis. This guide serves as a foundational resource for scientists and researchers, enabling them to interpret the mass spectra of complex organic molecules with greater confidence and accuracy.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Kang, Y., Shin, I., & Lee, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1121-1125. [Link]

  • Li, H., & Guo, Y. L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(15), 5031-5037. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Semantic Scholar. [Link]

  • Bioanalysis Zone. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Van der Lelij, F. M., & Wulff, T. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 671-697. [Link]

  • Chen, H., Zenobi, R., & Cooks, R. G. (2007). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry, 79(4), 1497-1504. [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Biochemistry and Biotechnology. [Link]

  • van der Hooft, J. J. J., et al. (2023). Cumulative Neutral Loss Model for Fragment Deconvolution in Electrospray Ionization High-Resolution Mass Spectrometry Data. Analytical Chemistry, 95(33), 12267-12275. [Link]

  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Roy, M. C., et al. (2008). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. Journal of Mass Spectrometry, 43(11), 1546-1558. [Link]

  • Feketeová, L., et al. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A, 124(45), 9344-9351. [Link]

  • Hill, D. W., & Kertesz, T. M. (2013). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Moser, A. (n.d.). Identifying fragments using a Neutral Loss spectrum. ACD/Labs. [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. NIST WebBook. [Link]

  • Yaylayan, V. A., & Mandeville, A. (1994). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 42(4), 863-868. [Link]

  • Tabet, J. C., et al. (1997). Study of mass spectrometric fragmentations of tributyl phosphate via collision-induced dissociation. ResearchGate. [Link]

  • Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Gentile, M., et al. (2024). Reaction pathways for dissociative photoionization of tert-butyl methacrylate. ResearchGate. [Link]

  • Negru, B., Just, G. M. P., Park, D., & Neumark, D. M. (2011). Photodissociation dynamics of the tert-butyl radical via photofragment translational spectroscopy at 248 nm. Physical Chemistry Chemical Physics, 13(18), 8180-8185. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kim, J., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

  • All In All Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • Chemistry - A new approach. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

FTIR characteristic peaks for 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks for 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid . As a critical intermediate in the synthesis of sulfonamide diuretics (structurally related to Furosemide scaffolds), precise characterization is essential to distinguish this compound from its reactive precursors (sulfonyl chlorides) and degradation products (des-tert-butyl analogs).

This document moves beyond basic peak listing to offer a comparative differential strategy , enabling researchers to validate synthesis endpoints and assess purity using vibrational spectroscopy.

Strategic Method Selection: KBr vs. ATR

For this specific compound—containing both a hydrogen-bonding carboxylic acid and a secondary sulfonamide—the choice of sampling technique significantly impacts spectral resolution.

FeatureKBr Pellet (Transmission) ATR (Attenuated Total Reflectance) Recommendation
Resolution High. Excellent for resolving sharp sulfonamide N-H stretches from the broad acid O-H envelope.Medium. The evanescent wave depth penetration decreases at higher wavenumbers, potentially suppressing the N-H/O-H region.Primary Choice: KBr
Sample Interaction Risk of Ion Exchange. High pressure can induce polymorphism or ion exchange if KBr is wet.Minimal. Non-destructive, ideal for polymorph screening.Secondary: ATR (Diamond)
Acid Detection Superior. clearly visualizes the broad O-H dimer envelope (2500–3300 cm⁻¹).Weaker. The broad O-H band often appears flattened, making it harder to assess H-bonding extent.Primary Choice: KBr

Expert Insight: Use KBr pellets for structural confirmation during synthesis optimization. Use ATR for routine high-throughput quality control once the reference spectrum is established.

Spectral Fingerprint & Characteristic Peaks

The spectrum of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid is a superposition of four distinct moieties: the Furan Ring , Carboxylic Acid , Sulfonamide , and Tert-butyl group .

Master Assignment Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Secondary Sulfonamide N-H Stretch 3250 – 3350 Medium, SharpDifferentiates from primary sulfonamide (doublet) or sulfonyl chloride (absent).
Carboxylic Acid O-H Stretch 2500 – 3300 Broad, VariableOften overlaps with C-H stretches; indicative of dimerization.
Tert-Butyl C-H Stretch (Aliphatic) 2960 – 2980 StrongDistinct "shoulder" on the broad acid O-H band. Specific to the t-butyl group.
Carboxylic Acid C=O[1] Stretch 1680 – 1720 Very StrongLower frequency than aliphatic acids due to conjugation with the furan ring.
Furan Ring C=C Ring Stretch 1560 – 1600 MediumCharacteristic of the aromatic heteroatom system.
Sulfonamide S=O[2][3][4] Asymmetric 1330 – 1370 StrongCritical for confirming sulfonyl moiety integrity.
Sulfonamide S=O[2][3][4] Symmetric 1150 – 1170 StrongPaired with the asymmetric stretch; highly diagnostic.
Furan Ring C-O-C Ring Breathing 1010 – 1030 MediumSpecific to 2,5-disubstituted furans.
Differential Diagnosis: Comparing Alternatives

In a synthetic context, you are rarely analyzing the pure compound in isolation. You are comparing it against precursors and byproducts.

Scenario A: Monitoring Reaction Progress (Synthesis from Sulfonyl Chloride)
  • Precursor: 5-(Chlorosulfonyl)furan-2-carboxylic acid.

  • Product: 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid.

Spectral RegionPrecursor (Sulfonyl Chloride)Product (Target Sulfonamide)
3200–3400 cm⁻¹ Absent (No N-H)New Peak: Sharp N-H stretch (~3300 cm⁻¹).
2900–3000 cm⁻¹ Weak (Furan C-H only)Strong: Aliphatic C-H from tert-butyl group.
1300–1400 cm⁻¹ S=O stretch shiftsS=O shifts slightly; disappearance of S-Cl modes (often <600 cm⁻¹, difficult in standard IR).
Scenario B: Detecting Hydrolysis Impurity (Loss of Tert-Butyl)
  • Impurity: 5-Sulfamoylfuran-2-carboxylic acid (Primary Sulfonamide).

  • Target: Secondary Sulfonamide.

Spectral RegionImpurity (Primary Sulfonamide)Target (Secondary Sulfonamide)
N-H Region Doublet (Sym & Asym N-H stretches)Singlet (Single N-H stretch).
C-H Region Weak (No aliphatic C-H)Strong tert-butyl C-H stretches.
Visualization of Structural Logic

The following diagram illustrates the correlation between the chemical structure and the specific spectral regions monitored during analysis.

FTIR_Analysis Compound 5-(Tert-butylsulfamoyl) furan-2-carboxylic acid COOH Carboxylic Acid (Pos 2) Compound->COOH Furan Furan Ring (Scaffold) Compound->Furan Sulfonamide Sulfonamide (Pos 5) Compound->Sulfonamide Peak_OH O-H Stretch 2500-3300 cm⁻¹ (Broad) COOH->Peak_OH Peak_CO C=O Stretch 1680-1720 cm⁻¹ (Conjugated) COOH->Peak_CO Peak_Ring C=C Stretch 1560-1600 cm⁻¹ Furan->Peak_Ring TButyl Tert-Butyl Group (N-Substituent) Sulfonamide->TButyl Peak_NH N-H Stretch 3250-3350 cm⁻¹ (Sharp) Sulfonamide->Peak_NH Peak_SO2 S=O Stretches 1330-1370 (Asym) 1150-1170 (Sym) Sulfonamide->Peak_SO2 Peak_CH C-H Aliphatic 2960-2980 cm⁻¹ TButyl->Peak_CH

Caption: Structural decomposition of 5-(Tert-butylsulfamoyl)furan-2-carboxylic acid linking functional moieties to specific FTIR diagnostic bands.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol for KBr pellet preparation.

  • Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface moisture, which can obscure the O-H region.

  • Ratio: Mix 1.5 mg of sample with 250 mg of IR-grade KBr (dried).

  • Grinding: Grind in an agate mortar for exactly 60 seconds. Caution: Over-grinding can induce amorphization; under-grinding causes the Christiansen effect (sloping baseline).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum.

  • Validation Check:

    • Baseline: Should be >80% transmittance at 4000 cm⁻¹.

    • Water Bands: Check 3400 cm⁻¹ and 1640 cm⁻¹. If prominent, re-dry KBr and repeat.

    • CO2: Check for doublet at 2350 cm⁻¹ (background subtraction issue).

References
  • NIST Chemistry WebBook. 2-Furancarboxylic acid Infrared Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Sulfonamide and Furan assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Available at: [Link]

Sources

Validating the Enzyme Inhibition Potency of Furan-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification and validation of novel enzyme inhibitors are paramount to advancing therapeutic strategies. Furan-2-carboxylic acid and its derivatives have emerged as a promising class of compounds with the potential to modulate the activity of various key enzymes implicated in a range of diseases. This guide provides an in-depth, objective comparison of the enzyme inhibition potency of furan-2-carboxylic acid derivatives against established alternatives, supported by experimental data and detailed protocols. Our focus is on empowering you to make informed decisions in your research by understanding not just the "how" but the critical "why" behind experimental design and data interpretation.

The Scientific Rationale: Why Furan-2-Carboxylic Acid Derivatives Warrant Investigation

The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its unique electronic properties and the ability to engage in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors.[1] Derivatives of this core structure have demonstrated inhibitory activity against a spectrum of enzymes, including those involved in cancer metabolism, angiogenesis, and neurotransmission.[2][3] This guide will focus on a selection of these key enzyme targets to illustrate a comprehensive validation workflow.

Core Principles of Validating Enzyme Inhibition

Before delving into specific examples, it is crucial to establish the foundational principles of enzyme inhibition validation. The primary goal is to quantify the potency of an inhibitor, most commonly expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[4]

It is important to recognize that the IC50 value is not an absolute constant and can be influenced by experimental parameters such as substrate concentration.[4] Therefore, for a more rigorous comparison of inhibitor potency, the inhibition constant (Ki) is often determined. The Ki represents the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of binding affinity.

The following sections will provide detailed protocols and comparative data for validating the inhibitory potential of furan-2-carboxylic acid derivatives against several key enzymes.

I. ATP-Citrate Lyase (ACLY): A Key Player in Cancer Metabolism

ATP-citrate lyase (ACLY) is a critical enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA in the cytoplasm.[5][6] This acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol, processes that are often upregulated in cancer cells to support rapid proliferation.[5] Consequently, ACLY has emerged as a promising target for cancer therapy.

Comparative Inhibitors:
  • Bempedoic Acid (ETC-1002): A clinically approved ACLY inhibitor for the treatment of hypercholesterolemia.[7][8]

  • (-)-Hydroxycitric acid: A natural product and a known competitive inhibitor of ACLY.[9]

Experimental Protocol: In Vitro ACLY Inhibition Assay (Coupled Enzyme Assay)

This protocol is adapted from established methods and utilizes a coupled enzyme system to monitor ACLY activity.[10][11][12] The production of oxaloacetate by ACLY is coupled to its reduction by malate dehydrogenase (MDH), which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

  • Human recombinant ACLY enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 10 mM KCl, 2 mM DTT

  • Substrates: 10 mM Sodium Citrate, 10 mM ATP, 10 mM Coenzyme A

  • Coupling Enzyme and Substrate: Malate Dehydrogenase (MDH), 10 mM NADH

  • Test Compounds: Furan-2-carboxylic acid derivatives and reference inhibitors dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, sodium citrate, ATP, CoA, MDH, and NADH.

  • Inhibitor Preparation: Prepare serial dilutions of the furan-2-carboxylic acid derivatives and reference inhibitors in DMSO.

  • Assay Plate Setup:

    • Add 2 µL of the diluted inhibitor solutions to the appropriate wells of the 96-well plate.

    • For the no-inhibitor control, add 2 µL of DMSO.

    • For the blank (no enzyme) control, add 2 µL of DMSO.

  • Enzyme Addition:

    • Prepare a solution of ACLY in Assay Buffer.

    • Add 20 µL of the ACLY solution to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.

  • Initiate Reaction: Add 178 µL of the Reagent Mix to all wells to initiate the reaction (final volume 200 µL).

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a coupled enzyme assay provides a continuous and sensitive method for monitoring ACLY activity. Maintaining the substrate concentrations around their Km values (if known) is crucial for accurately determining the potency of competitive inhibitors. The inclusion of a no-inhibitor control and a blank are essential for data normalization and background correction, respectively, ensuring the integrity of the results.

Comparative Data: ACLY Inhibition
InhibitorTarget EnzymeIC50 ValueSource
Furan-2-carboxylic acid derivative A1 ATP-Citrate Lyase4.1 µM[3]
Bempedoic acid-CoA ATP-Citrate Lyase~10 µM (in hepatocytes)[13]
(-)-Hydroxycitric acid ATP-Citrate LyasePotent inhibitor (specific IC50 varies)[9]
ACLY Signaling Pathway

ACLY_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis AcetylCoA->Cholesterol_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation mTOR_Pathway mTOR Pathway mTOR_Pathway->ACLY Activates Furan_Derivative Furan-2-Carboxylic Acid Derivative Furan_Derivative->ACLY Inhibits

Caption: The central role of ATP-Citrate Lyase (ACLY) in cellular metabolism.

II. Pyruvate Dehydrogenase Complex (PDC): The Gatekeeper of Aerobic Respiration

The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible conversion of pyruvate to acetyl-CoA.[14][15] This reaction serves as a critical link between glycolysis and the citric acid cycle (TCA cycle), playing a pivotal role in cellular energy production. The activity of the PDC is tightly regulated, and its inhibition can shift cellular metabolism towards glycolysis, a hallmark of many cancer cells known as the Warburg effect.

Comparative Inhibitors:
  • Dichloroacetate (DCA): A well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK), the enzyme that inactivates PDC.[16][17][18]

  • Thiamine Analogues: Competitive inhibitors that mimic the co-factor thiamine pyrophosphate (TPP).[1][2]

Experimental Protocol: In Vitro Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol is based on a colorimetric method that measures the reduction of a tetrazolium salt (MTT) by NADH produced during the PDH-catalyzed reaction.[19][20][21][22]

Materials:

  • Isolated mitochondria or purified PDC enzyme

  • PDH Assay Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM MgCl2

  • Substrates: 10 mM Pyruvate, 2.5 mM NAD+, 0.5 mM Coenzyme A, 0.2 mM Thiamine pyrophosphate (TPP)

  • Colorimetric Reagents: 1 mg/mL Phenazine methosulfate (PMS), 2 mg/mL MTT

  • Test Compounds: Furan-2-carboxylic acid derivatives and reference inhibitors dissolved in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Sample Preparation: If using cell or tissue lysates, prepare mitochondrial fractions by differential centrifugation.

  • Reaction Mix Preparation: Prepare a reaction mix containing PDH Assay Buffer, pyruvate, NAD+, CoA, and TPP.

  • Assay Plate Setup:

    • Add 5 µL of serially diluted inhibitors to the respective wells.

    • Add 5 µL of DMSO for the no-inhibitor control.

  • Sample Addition: Add 50 µL of the mitochondrial preparation or purified PDC to each well.

  • Initiate Reaction: Add 50 µL of the Reaction Mix to each well.

  • Color Development: Add 10 µL of PMS and 10 µL of MTT to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the absorbance at 565 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by non-linear regression.

Causality Behind Experimental Choices: The use of isolated mitochondria or purified enzyme is crucial to eliminate interference from cytosolic enzymes. The inclusion of all necessary co-factors (NAD+, CoA, TPP) ensures that the reaction is not limited by their availability. The colorimetric detection method provides a robust and high-throughput compatible readout.

Comparative Data: PDC Inhibition
InhibitorTarget EnzymeIC50 ValueSource
Furan-based thiamine analogue Pyruvate Dehydrogenase E1Potent inhibitors[1][2]
Dichloroacetate (DCA) Pyruvate Dehydrogenase Kinase (PDK)13.3 - 27.0 mM (in cell lines)[17][23]
VER-246608 (Pan-PDK inhibitor) PDK135 nM[24]
Pyruvate Dehydrogenase Complex (PDC) in Cellular Metabolism

PDC_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos NADH, FADH2 ATP ATP OxPhos->ATP PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Inhibits (Phosphorylation) Furan_Derivative Furan-2-Carboxylic Acid Derivative Furan_Derivative->PDC Inhibits

Caption: The pivotal role of the Pyruvate Dehydrogenase Complex (PDC).

III. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Gatekeeper of Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[5] Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[25] In cancer, tumors exploit this pathway to establish a blood supply, making VEGFR-2 a key target for anti-angiogenic therapies.[5][26]

Comparative Inhibitors:
  • Sorafenib: A multi-kinase inhibitor, including VEGFR-2, approved for the treatment of several cancers.[17][27][28]

  • Sunitinib: Another multi-kinase inhibitor targeting VEGFR-2, used in the treatment of renal cell carcinoma and other tumors.[5][27]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol utilizes a luminescence-based assay to measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.[10][12][25][29]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Assay Buffer: 40 mM Tris (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP

  • Test Compounds: Furan-2-carboxylic acid derivatives and reference inhibitors in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare Solutions: Dilute the VEGFR-2 enzyme, substrate, and ATP in Kinase Assay Buffer.

  • Inhibitor Dilution: Create a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitors to the wells.

    • Add 1 µL of DMSO for the no-inhibitor control.

  • Enzyme and Substrate Addition: Add 24 µL of the enzyme/substrate mix to each well.

  • Initiate Reaction: Add 25 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Add 50 µL of the ATP detection reagent to each well.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature and measure the luminescence using a luminometer.

  • Data Analysis: Convert the luminescence signal to percent inhibition and determine the IC50 values.

Causality Behind Experimental Choices: The luminescence-based assay is highly sensitive and suitable for high-throughput screening. The use of a generic substrate like Poly(Glu, Tyr) allows for the assessment of the intrinsic kinase activity of VEGFR-2. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced inhibition of the enzyme.

Comparative Data: VEGFR-2 Inhibition
InhibitorTarget EnzymeIC50 Value (nM)Source
Furanopyrimidine derivative 7b VEGFR-242.5[17][28]
Furanopyrimidine derivative 4c VEGFR-257.1[17][28]
Sorafenib VEGFR-241.1[17][28]
Sunitinib VEGFR-2-[5][27]
VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Furan_Derivative Furan-2-Carboxylic Acid Derivative Furan_Derivative->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling cascade in angiogenesis.

IV. Acetylcholinesterase (AChE): A Target in Neurodegenerative Disease

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[23][30] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[30]

Comparative Inhibitors:
  • Donepezil: A piperidine-based reversible AChE inhibitor widely used in the treatment of Alzheimer's disease.[18][31]

  • Galantamine: A phenanthrene derivative and reversible AChE inhibitor, also used for Alzheimer's disease.[31]

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This widely used colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[16][23][32][33]

Materials:

  • Human recombinant AChE

  • Assay Buffer: 0.1 M phosphate buffer (pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Test Compounds: Furan-2-carboxylic acid derivatives and reference inhibitors in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of ATCI and DTNB in the Assay Buffer.

  • Assay Plate Setup:

    • Add 140 µL of Assay Buffer to each well.

    • Add 20 µL of the serially diluted inhibitor solutions.

    • Add 20 µL of DMSO for the no-inhibitor control.

  • Enzyme Addition: Add 20 µL of the AChE solution to all wells.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the ATCI solution to each well to start the reaction.

  • Color Development: Immediately add 20 µL of the DTNB solution to each well.

  • Measurement: Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Data Analysis: Determine the reaction rate for each well and calculate the percentage of inhibition to derive the IC50 value.

Causality Behind Experimental Choices: Ellman's method is a classic, reliable, and cost-effective assay for measuring AChE activity. The pre-incubation step allows for the inhibitor to bind to the enzyme before the addition of the substrate, which is particularly important for slow-binding inhibitors. The use of a phosphate buffer at pH 8.0 provides an optimal environment for the enzymatic reaction and the colorimetric detection.

Comparative Data: AChE Inhibition
InhibitorTarget EnzymeIC50 Value (µM)Source
Benzofuran derivative C7 Acetylcholinesterase0.39 µg/mL[11]
Thiazole-based furan derivatives Acetylcholinesterase21.105 - 86.625[20]
Donepezil Acetylcholinesterase0.11[8]
Galantamine Acetylcholinesterase-[31]
Acetylcholinesterase in Synaptic Transmission

AChE_Pathway cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Acetylcholine_Vesicles Acetylcholine Vesicles Presynaptic_Neuron->Acetylcholine_Vesicles Synthesis Postsynaptic_Neuron Postsynaptic Neuron Acetylcholine Acetylcholine Acetylcholine_Vesicles->Acetylcholine Release ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Synaptic_Cleft Synaptic Cleft ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Furan_Derivative Furan-2-Carboxylic Acid Derivative Furan_Derivative->AChE Inhibits

Caption: The role of Acetylcholinesterase (AChE) in cholinergic synapses.

V. Urease: A Target for Infectious Diseases and Agriculture

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[19] In medicine, urease is a virulence factor for several pathogenic bacteria, including Helicobacter pylori, where the ammonia produced neutralizes gastric acid, allowing the bacteria to survive in the stomach.[19] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease leads to nitrogen loss and environmental pollution.

Comparative Inhibitors:
  • Acetohydroxamic acid: A known urease inhibitor.

  • Thiols and phosphorodiamidates: Other classes of known urease inhibitors.

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.[3][19][34][35]

Materials:

  • Jack bean urease

  • Assay Buffer: 20 mM sodium phosphate buffer (pH 7.4)

  • Substrate: 100 mM Urea

  • Reagents for Berthelot Method: Phenol-nitroprusside solution, alkaline hypochlorite solution

  • Test Compounds: Furan-2-carboxylic acid derivatives and reference inhibitors in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Assay Plate Setup:

    • Add 25 µL of the test inhibitor solutions to the wells.

    • Add 25 µL of DMSO for the no-inhibitor control.

  • Enzyme Addition: Add 25 µL of the urease solution to each well and incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of the urea solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of the phenol-nitroprusside solution to each well.

    • Add 50 µL of the alkaline hypochlorite solution to each well.

  • Final Incubation and Measurement: Incubate at 37°C for 20 minutes and measure the absorbance at 630 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Causality Behind Experimental Choices: The Berthelot method is a sensitive and specific method for the quantification of ammonia. The pre-incubation of the enzyme with the inhibitor allows for binding to occur before the introduction of the substrate. The use of a phosphate buffer maintains a stable pH for both the enzymatic reaction and the colorimetric detection.

Comparative Data: Urease Inhibition
InhibitorTarget EnzymeIC50 Value (µM)Source
Furan chalcone derivatives Urease23.09 - 91.89
Urease in Pathogenesis

Urease_Pathway Urea Urea Urease Urease Urea->Urease Ammonia_CO2 Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia_CO2 Increased_pH Increased pH Ammonia_CO2->Increased_pH Pathogen_Survival Pathogen Survival (e.g., H. pylori in stomach) Increased_pH->Pathogen_Survival Furan_Derivative Furan-2-Carboxylic Acid Derivative Furan_Derivative->Urease Inhibits

Caption: The role of urease in creating a favorable microenvironment for pathogens.

Conclusion and Future Directions

This guide has provided a comprehensive framework for validating the enzyme inhibition potency of furan-2-carboxylic acid derivatives. By employing rigorous experimental protocols and comparing the results to established inhibitors, researchers can confidently assess the potential of these compounds as novel therapeutic agents. The detailed methodologies and comparative data presented herein serve as a valuable resource for initiating and advancing research in this exciting area of drug discovery.

Future studies should focus on elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) through detailed kinetic analyses. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these furan-based inhibitors. Ultimately, the translation of these in vitro findings into cellular and in vivo models will be essential to validate their therapeutic potential.

References

  • Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. ChemistrySelect. Available at: [Link]

  • Melo, D., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. Available at: [Link]

  • Bhanushali, U. D., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. Available at: [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Available at: [Link]

  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Available at: [Link]

  • Cambridge University. (n.d.). Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity. Available at: [Link]

  • ResearchGate. (n.d.). Role of pyruvate dehydrogenase complex (PDH) in cellular energy metabolism. Available at: [Link]

  • Jernigan, F. E., et al. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Musilek, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. Available at: [Link]

  • Cambridge University. (n.d.). Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase. Available at: [Link]

  • Cambridge University. (n.d.). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. Available at: [Link]

  • Siddiqui, A. A., et al. (2019). Inhibition assays of free and immobilized urease for detecting hexavalent chromium in water samples. Scientific Reports. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Acetylcholinesterase inhibitors – Knowledge and References. Available at: [Link]

  • Filo. (n.d.). A potent inhibitor. Thiamine thiazolone pyrophosphate binds to pyruvate d... Available at: [Link]

  • MDPI. (2024). Bempedoic Acid, the First-in-Class Oral ATP Citrate Lyase Inhibitor with Hypocholesterolemic Activity: Clinical Pharmacology and Drug–Drug Interactions. Available at: [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Available at: [Link]

  • Wikipedia. (n.d.). Pyruvate dehydrogenase complex. Available at: [Link]

  • PubMed. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Available at: [Link]

  • RSC Publishing. (2023). Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (2016). Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia. Available at: [Link]

  • Frontiers. (2022). Impact of ATP-citrate lyase catalytic activity and serine 455 phosphorylation on histone acetylation and inflammatory responses in human monocytic THP-1 cells. Available at: [Link]

  • UNIPI. (n.d.). ATP citrate lyase (ACLY) inhibitors: an anti-cancer strategy at the crossroads of glucose and lipid metabolism. Available at: [Link]

  • PubMed. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Available at: [Link]

  • Springer. (2017). Bempedoic Acid (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase. Available at: [Link]

  • ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. Available at: [Link]

  • Frontiers. (n.d.). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Available at: [Link]

  • MDPI. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Available at: [Link]

  • Nature. (2016). Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]

  • Athero.org. (2016). Bempedoic acid reduces LDL-c through liver cell-specific cholesterol synthesis inhibition. Available at: [Link]

  • PubMed. (2022). Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles. Available at: [Link]

  • Semantic Scholar. (n.d.). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Available at: [Link]

  • PubMed. (2015). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Tert-butylsulfamoyl)furan-2-carboxylic acid
Reactant of Route 2
5-(Tert-butylsulfamoyl)furan-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。